Glycoprotein
Description
Definition and Compositional Overview of Glycoproteins
A glycoprotein is fundamentally defined as a protein molecule to which one or more carbohydrate chains (oligosaccharides or glycans) are covalently attached wikipedia.orgthe-scientist.comnews-medical.netcreative-proteomics.comsavemyexams.comneb.comcreative-proteomics.comlibretexts.orglabinsights.nlneb.comthermofisher.com. These carbohydrate moieties can constitute a significant portion of the this compound's total mass, ranging from 1% to as much as 70% wikipedia.org. The attachment of glycans to proteins, known as glycosylation, is a crucial post-translational modification that occurs either co-translationally or post-translationally wikipedia.orgthe-scientist.comnews-medical.net.
The protein component of a this compound is a polypeptide chain composed of amino acids. The glycans are attached to specific amino acid residues within this chain. The two most prevalent types of glycosylation linkages are N-linked and O-linked wikipedia.orgnews-medical.netcreative-proteomics.comneb.comlibretexts.orgneb.comthermofisher.comcreative-proteomics.comwikipedia.orgnih.govnews-medical.netlibretexts.orgmdpi.comresearchgate.net.
N-linked glycosylation: In this process, the glycan chain is attached to the nitrogen atom of an asparagine (Asn) residue. This typically occurs within a specific consensus sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline wikipedia.orgnews-medical.netcreative-proteomics.comneb.comlibretexts.orgneb.comthermofisher.comcreative-proteomics.comwikipedia.orgnih.govnews-medical.netlibretexts.orgmdpi.comresearchgate.net. N-linked glycans often form complex, branched structures and are initiated with a core of 14 sugar residues libretexts.orgmdpi.com.
O-linked glycosylation: Here, the glycan is attached to the oxygen atom of a serine (Ser) or threonine (Thr) amino acid residue wikipedia.orgnews-medical.netcreative-proteomics.comneb.comlibretexts.orgneb.comthermofisher.comcreative-proteomics.comwikipedia.orgnih.govnews-medical.netlibretexts.orgmdpi.comresearchgate.netsigmaaldrich.com. Unlike N-linked glycosylation, O-linked glycosylation does not typically rely on a specific consensus sequence, and the glycans are generally added sequentially, often resulting in simpler or linear structures compared to N-glycans creative-proteomics.comlibretexts.orgsigmaaldrich.com.
The monosaccharide units that commonly form mammalian glycans include glucose (Glc), fucose (Fuc), xylose (Xyl), mannose (Man), galactose (Gal), N-acetylglucosamine (GlcNAc), glucuronic acid (GlcA), iduronic acid (IdoA), N-acetylgalactosamine (GalNAc), and sialic acid (Neu5Ac) wikipedia.org. The diversity in glycan structures and their attachment points contributes significantly to the functional repertoire of glycoproteins.
| Glycosylation Type | Amino Acid Attachment | Consensus Sequence | Typical Glycan Structure | Primary Location |
| N-linked | Nitrogen of Asparagine (Asn) | Asn-X-Ser/Thr (X ≠ Pro) | Complex, branched oligosaccharides with a trimannosyl core | Extracellular matrix, cell surface, secreted proteins |
| O-linked | Oxygen of Serine (Ser) or Threonine (Thr) | No strict consensus sequence | Simpler, often linear or biantennary structures; mucin-type glycans common | Mucins, secreted proteins, cell surface |
Ubiquity and Significance of Glycoproteins Across Biological Systems
Glycoproteins are ubiquitous molecules, present in virtually all living organisms, from bacteria to complex eukaryotes wikipedia.orgthe-scientist.comcreative-proteomics.comneb.comlibretexts.orglabinsights.nlresearchgate.netslideshare.netnih.gov. In eukaryotic cells, it is estimated that over 50%, and potentially as high as 70%, of all proteins are glycoproteins the-scientist.com. They are found in diverse cellular locations, including the intracellular fluid, various body fluids, mucus secretions, the extracellular matrix, and prominently on the outer surface of the plasma membrane wikipedia.orglabinsights.nl.
The significance of glycoproteins spans a vast array of biological processes, underscoring their fundamental importance:
Cell Recognition and Adhesion: Glycoproteins on cell surfaces act as crucial recognition markers, mediating cell-cell interactions, immune responses, and the formation of tissues the-scientist.comcreative-proteomics.comsavemyexams.comlibretexts.orglabinsights.nlbyjus.comthoughtco.commytutor.co.ukquora.comintervenn.com. They facilitate the identification of "self" versus "non-self" cells, which is vital for immune surveillance savemyexams.com.
Immune System Function: Glycoproteins are integral components of the immune system. Antibodies (immunoglobulins), T cell receptors, and Major Histocompatibility Complex (MHC) molecules are all glycoproteins, playing critical roles in adaptive and innate immunity, including antigen recognition and immune cell signaling wikipedia.orgthe-scientist.comnews-medical.netcreative-proteomics.comsavemyexams.comneb.comlabinsights.nlnih.govbyjus.comthoughtco.commytutor.co.ukquora.comintervenn.com.
Cell Signaling: Many secreted proteins and cell surface receptors are glycoproteins. They act as signaling molecules and bind to receptors, initiating cascades of cellular responses. This compound hormones, such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), and erythropoietin (EPO), are key examples involved in hormonal regulation the-scientist.comlabinsights.nlbyjus.comthoughtco.comcreative-biolabs.com.
Structural Roles: Glycoproteins contribute to the structural integrity of tissues. For instance, collagen, a major component of connective tissue, is a this compound that enhances tissue strength and stability labinsights.nlbyjus.comthoughtco.com. Mucins, found in mucus secretions, provide lubrication and protection to epithelial surfaces in the respiratory, digestive, and reproductive tracts wikipedia.orgnews-medical.netslideshare.netbyjus.comthoughtco.com.
Protein Folding and Stability: N-linked glycans are known to play a critical role in the proper folding, stability, and trafficking of many proteins within the endoplasmic reticulum, acting as essential quality control markers wikipedia.orgresearchgate.netnih.gov.
Blood Group Determination: The ABO blood group system is determined by specific this compound antigens present on the surface of red blood cells, dictating compatibility for blood transfusions wikipedia.orgsavemyexams.combyjus.comthoughtco.com.
Reproduction: Glycoproteins are essential for reproductive processes, notably facilitating the binding of sperm to the egg cell surface during fertilization wikipedia.orgbyjus.comthoughtco.com.
Enzymatic Activity: Many enzymes are glycoproteins, with their carbohydrate moieties influencing their catalytic activity, stability, and targeting labinsights.nlcreative-biolabs.com.
Pathogen Interactions: Viruses often utilize surface glycoproteins (e.g., the spike protein of SARS-CoV-2) to bind to host cell receptors, mediating entry and infection the-scientist.comnews-medical.net.
| This compound Example | Biological Role | Type of Glycosylation (Common) |
| Antibodies (Immunoglobulins) | Immune response, antigen binding | N-linked |
| T cell receptors | Immune response, antigen recognition | N-linked |
| MHC molecules | Immune response, antigen presentation | N-linked |
| This compound Hormones (FSH, LH) | Regulation of reproduction and development | N-linked |
| Erythropoietin (EPO) | Regulation of red blood cell production | N-linked |
| Mucins | Lubrication and protection of epithelial surfaces | O-linked |
| Collagen | Structural support in connective tissues | Primarily O-linked (hydroxylysine) |
| Glycophorin A | Red blood cell surface antigen, involved in ABO blood groups and parasite binding | N-linked |
| SARS-CoV-2 Spike Protein | Viral entry into host cells | N-linked |
Historical Context and Evolution of this compound Research
The study of glycoproteins has a rich history, with early research focusing on their presence in biological secretions and their roles in fundamental processes like blood clotting wikipedia.orgbyjus.com. The recognition of carbohydrates covalently linked to proteins marked the beginning of a distinct area of biological inquiry. Over time, advancements in analytical chemistry and biochemistry allowed for the characterization of different types of glycosidic linkages and the diversity of glycan structures wikipedia.orgneb.comcreative-proteomics.com.
A significant milestone was the coining of the term "glycobiology" in the late 1980s by Raymond Dwek. This term signified the convergence of traditional carbohydrate chemistry and biochemistry with modern molecular and cell biology, recognizing the profound biological impact of saccharides nih.govwikipedia.org. This interdisciplinary approach paved the way for a deeper understanding of the synthesis, structure, and function of glycans and their conjugates.
More recently, the development of sophisticated analytical techniques, particularly mass spectrometry (MS) coupled with advanced bioinformatics, has propelled the field forward. These technologies have enabled the detailed characterization of complex glycan structures and their precise locations on proteins, leading to the emergence of glycomics and glycoproteomics as critical disciplines creative-proteomics.comnih.govneb.comnih.govwikipedia.orgnih.govcreative-biolabs.comtandfonline.com.
From an evolutionary perspective, research indicates that the genetic basis for this compound hormones likely predates the emergence of vertebrates, suggesting an ancient origin for this signaling system oup.comnih.gov. The study of this compound evolution, including the accumulation of glycosylation sites, offers insights into how these molecules adapt and contribute to the survival and diversification of species plos.orgnih.gov.
Conceptual Framework of Glycobiology and Glycoproteomics in this compound Studies
Glycobiology is defined as the comprehensive study of the structure, biosynthesis, biology, and evolution of saccharides (glycans) and the proteins that interact with them neb.comintervenn.comnih.govwikipedia.orgnih.gov. It encompasses the chemical properties of carbohydrates, the enzymatic processes involved in their synthesis and degradation, and their recognition by specific proteins. Glycobiology highlights that glycans are not merely passive structural components but active participants in a multitude of biological events, including cell signaling, immune responses, and pathogen interactions neb.comintervenn.comnih.govnih.gov.
Glycoproteomics, a specialized sub-discipline of proteomics, focuses specifically on the study of glycoproteins creative-proteomics.comneb.comnih.govintervenn.comneb.comwikipedia.orgnih.govcreative-biolabs.comtandfonline.com. It aims to identify, catalog, and characterize the complete repertoire of glycoproteins present in a biological sample, including the mapping of glycosylation sites and the detailed analysis of the heterogeneous glycan structures attached to them creative-proteomics.comneb.comnih.govcreative-biolabs.comtandfonline.com. This field is crucial because the glycan composition of a cell or tissue cannot be predicted solely from genomic information and must be determined experimentally neb.com.
Together, glycobiology and glycoproteomics provide the essential conceptual and technical frameworks for understanding glycoproteins. Glycobiology offers the overarching principles, while glycoproteomics provides the advanced analytical tools and methodologies to dissect the complexity of the glycoproteome. By integrating data from these fields, researchers can gain a deeper understanding of how site-specific glycosylation influences protein function, cellular interactions, and ultimately, organismal health and disease neb.comcreative-proteomics.comintervenn.comneb.comnih.govnih.govcreative-biolabs.comtandfonline.com.
The complexity of glycoproteins, with their variable glycan structures and attachment sites (glycoforms), presents a significant analytical challenge. However, advancements in mass spectrometry and bioinformatics are continuously improving the ability to identify and quantify these intricate molecules, paving the way for new discoveries in fundamental biology and the development of novel diagnostics and therapeutics nih.govnih.govwikipedia.orgnih.govcreative-biolabs.comtandfonline.com.
Structure
2D Structure
Properties
Molecular Formula |
C28H47N5O18 |
|---|---|
Molecular Weight |
741.7 g/mol |
IUPAC Name |
(2S)-2-acetamido-N'-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]butanediamide |
InChI |
InChI=1S/C28H47N5O18/c1-8(37)30-11(25(29)46)4-15(40)33-26-16(31-9(2)38)19(42)23(13(6-35)47-26)50-27-17(32-10(3)39)20(43)24(14(7-36)49-27)51-28-22(45)21(44)18(41)12(5-34)48-28/h11-14,16-24,26-28,34-36,41-45H,4-7H2,1-3H3,(H2,29,46)(H,30,37)(H,31,38)(H,32,39)(H,33,40)/t11-,12+,13+,14+,16+,17+,18+,19+,20+,21-,22-,23+,24+,26?,27-,28-/m0/s1 |
InChI Key |
LUNCCTMWZWBSKQ-QHFAZAOBSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)NC(=O)C[C@@H](C(=O)N)NC(=O)C)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)N)NC(=O)C)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)NC(=O)C)O |
Synonyms |
Glycoprotein Glycoproteins Neoglycoproteins |
Origin of Product |
United States |
Glycoprotein Structural Organization and Diversity
Core Protein Architecture and Glycan Attachment Sites
The foundation of a glycoprotein is its protein core, the structure of which dictates the potential sites for glycan attachment. creative-biolabs.com The covalent linkage of these sugar chains to specific amino acid side-chains is a highly regulated enzymatic process. wikipedia.org The two most prevalent types of linkages are N-linked and O-linked glycosylation, defined by the atom on the amino acid side chain to which the glycan attaches. wikipedia.orgcreative-biolabs.com
N-linked Glycoproteins: Asparagine Residue Modifications
N-linked glycosylation is characterized by the attachment of an oligosaccharide to the nitrogen atom of an asparagine (Asn) residue's side-chain amide. acs.orgwikipedia.org This modification is not random; it occurs specifically within a consensus sequence known as a sequon: Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgmdpi.com The asparagine residue must also be located on the surface of the protein, accessible to the enzymatic machinery. wikipedia.org
The process begins in the endoplasmic reticulum (ER). nih.gov A pre-assembled precursor oligosaccharide, typically composed of Glc₃Man₉GlcNAc₂ (a combination of glucose, mannose, and N-acetylglucosamine), is transferred en bloc from a lipid carrier called dolichol phosphate (B84403) to the nascent polypeptide chain. creative-biolabs.commdpi.com This transfer is catalyzed by a key enzyme complex, oligosaccharyltransferase (OST). mdpi.comnih.gov Following this initial transfer, the N-glycan undergoes extensive processing and trimming in the ER and Golgi apparatus, leading to a vast diversity of mature N-glycan structures. acs.orgwikipedia.org
O-linked Glycoproteins: Serine and Threonine Residue Modifications
O-linked glycosylation involves the covalent attachment of a sugar molecule to the oxygen atom of a serine (Ser) or threonine (Thr) residue. wikipedia.orgtaylorandfrancis.comencyclopedia.pub In some cases, other hydroxy amino acids like hydroxylysine or hydroxyproline (B1673980) can also be sites of O-glycosylation. sigmaaldrich.com Unlike the stringent sequence requirement for N-glycosylation, there is no single consensus sequence for O-linked glycan attachment. sigmaaldrich.comnih.gov
This form of glycosylation is a post-translational event that occurs in the Golgi apparatus, and it does not use a lipid-linked precursor. wikipedia.orgsigmaaldrich.com The process is typically initiated by the transfer of a single monosaccharide to the protein. The most common initiating sugar in the formation of mucin-type O-glycans is N-acetylgalactosamine (GalNAc), which is added by a polypeptide N-acetylgalactosyl transferase (ppGalNAcT). sigmaaldrich.comnih.gov However, other monosaccharides can also initiate O-glycosylation, including:
N-acetylglucosamine (O-GlcNAc): Found on many nuclear and cytoplasmic proteins. wikipedia.orgsigmaaldrich.com This modification is notably dynamic and reversible, playing a regulatory role similar to phosphorylation. wikipedia.orgencyclopedia.pub
Fucose (O-Fuc): An unusual form of O-glycosylation found on epidermal growth factor (EGF) domains. wikipedia.orgencyclopedia.pub
Mannose (O-Man): Common in yeasts and also found in certain nervous system glycoproteins in humans. sigmaaldrich.com
Non-canonical Glycosylation Types: C-linked, S-linked, and Glycosylphosphatidylinositol (GPI) Anchors
Beyond the common N- and O-linkages, several other types of glycosylation contribute to the structural diversity of glycoproteins.
C-linked Glycosylation: This is a rare modification where a mannose monosaccharide is attached directly to the indole (B1671886) nucleus of a tryptophan residue. nih.gov
S-linked Glycosylation: In this type of linkage, the glycan is attached via a sulfur atom, forming a thioglycoside. wikipedia.org
Glycosylphosphatidylinositol (GPI) Anchors: GPI anchors are complex glycolipid structures that attach proteins to the outer leaflet of the cell membrane. nih.gov The protein is linked via its C-terminus to the GPI anchor through an ethanolamine (B43304) phosphate bridge. nih.gov The core structure of the GPI anchor is highly conserved across eukaryotes and consists of ethanolamine phosphate, three mannose residues, a non-acetylated glucosamine, and a phosphatidylinositol (PI) moiety, which embeds in the cell membrane. nih.govresearchgate.netcdghub.com Hundreds of different proteins, including enzymes, receptors, and adhesion molecules, are known to be attached to the cell surface via this mechanism. nih.gov
Glycan Structural Heterogeneity and Complexity
A defining feature of glycoproteins is the immense structural diversity of their attached glycans. nih.gov Unlike protein synthesis, which is a template-driven process, glycosylation is not. nih.gov It is the result of the coordinated action of numerous glycosyltransferases and glycosidases in the ER and Golgi. nih.gov This leads to significant heterogeneity, meaning that a single this compound can exist as a population of "glycoforms" with different glycan structures. nih.gov
This heterogeneity is described on two levels:
Macroheterogeneity: Refers to the variability in the occupancy of potential glycosylation sites. A specific site may be glycosylated in some molecules but not in others. nih.gov
Microheterogeneity: Describes the range of different glycan structures that can be found at a single, specific glycosylation site. nih.gov
Monosaccharide Compositional Diversity in Glycoproteins
The complexity of glycans begins with the variety of their fundamental building blocks. creative-proteomics.com While many monosaccharides exist in nature, a relatively small number are commonly found in eukaryotic glycoproteins. wikipedia.orgcreative-biolabs.com These simple sugars can be linked together in various combinations to form the oligosaccharide chains. creative-biolabs.com
Table 1: Common Monosaccharides in Eukaryotic Glycoproteins
| Sugar Name | Type | Abbreviation |
|---|---|---|
| β-D-Glucose | Hexose | Glc |
| β-D-Galactose | Hexose | Gal |
| β-D-Mannose | Hexose | Man |
| α-L-Fucose | Deoxyhexose | Fuc |
| N-Acetylgalactosamine | Aminohexose | GalNAc |
| N-Acetylglucosamine | Aminohexose | GlcNAc |
| N-Acetylneuraminic acid | Sialic acid | NeuNAc |
| β-D-Xylose | Pentose | Xyl |
Data sourced from multiple references. wikipedia.orgcreative-biolabs.com
Glycosidic Linkage Variations and Branching Patterns
The immense structural diversity of glycans is not just due to the different monosaccharides but also to the myriad ways they can be linked together. researchgate.net Monosaccharides are joined by glycosidic bonds, which are formed between the anomeric carbon of one sugar and a hydroxyl group on another. wikipedia.orguzh.ch
The variability in these linkages is a key source of glycan complexity:
Anomeric Configuration: The glycosidic bond can be in either an alpha (α) or beta (β) configuration, which describes the orientation of the bond relative to the plane of the sugar ring. uzh.ch
Linkage Position: A monosaccharide typically has several free hydroxyl groups, any of which can participate in a glycosidic bond. For example, two glucose units can be linked via α(1→4) bonds to form a linear chain (as in amylose) or via an α(1→6) bond to create a branch point (as in glycogen). reddit.com
This ability to form bonds at multiple positions allows for the creation of complex, branched structures, a feature that distinguishes oligosaccharides from the linear polymers of proteins and nucleic acids. researchgate.net The processing of N-glycans in the Golgi, for instance, can result in high-mannose, hybrid, or complex types, each with distinct branching patterns determined by the sequential action of specific enzymes. researchgate.netresearchgate.net The specific branching and terminal sequences of glycans are critical for their biological functions, including cell-cell recognition and signaling. longdom.org
Impact of Glycan Structure on this compound Conformation
The covalent attachment of glycans to a protein can significantly influence its three-dimensional structure and dynamics. This influence stems from the physicochemical properties of the glycans themselves, such as their bulkiness, hydrophilicity, and charge, as well as their specific interactions with the polypeptide chain.
Influence of Glycans on Protein Folding Pathways
N-linked glycosylation is a co-translational modification, meaning that the initial glycan precursor is attached to the nascent polypeptide chain as it is being synthesized and translocated into the endoplasmic reticulum (ER). nih.gov This early addition of a bulky, hydrophilic moiety has profound effects on the subsequent folding pathway of the protein.
One of the primary roles of glycans in protein folding is to prevent aggregation. longdom.org The hydrophilic nature of the glycan chains helps to increase the solubility of the folding polypeptide, thereby reducing the likelihood of improper hydrophobic interactions that can lead to aggregation. youtube.com
Furthermore, the processing of the initial high-mannose glycan in the ER serves as a quality control mechanism to ensure proper protein folding. nih.govdoi.org A crucial step in this process is the trimming of glucose residues by glucosidases I and II. The resulting monoglucosylated glycan is recognized by the lectin chaperones calnexin (B1179193) and calreticulin. nih.govnih.gov These chaperones bind to the this compound and retain it within the ER, providing an extended opportunity for it to achieve its correct conformation. nih.govacs.org If the protein folds correctly, the final glucose is removed, and it can exit the ER. However, if the protein remains misfolded, it is recognized by the enzyme UDP-glucose:this compound glucosyltransferase (UGGT), which adds a glucose residue back to the glycan, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. nih.gov
Terminally misfolded glycoproteins are eventually targeted for degradation through the ER-associated degradation (ERAD) pathway. frontiersin.orgnih.gov The trimming of specific mannose residues from the high-mannose glycan can act as a signal for the protein to be retro-translocated from the ER to the cytoplasm for degradation by the proteasome. nih.govoup.com
This compound Stability and Conformational Dynamics
The presence of glycans can significantly enhance the thermodynamic stability of a this compound. pnas.orgnih.gov This stabilization is often achieved by destabilizing the unfolded state of the protein rather than by directly stabilizing the folded state. pnas.orgnih.gov The bulky glycan chains restrict the conformational freedom of the unfolded polypeptide, making the unfolded state entropically less favorable. nih.gov This entropic restriction promotes the transition to the folded, more compact state. nih.gov
Glycans can also contribute to the stability of the folded protein through direct interactions with the protein surface. nih.gov These interactions can include hydrogen bonds and van der Waals forces, which can help to lock certain domains of the protein into their correct orientation. nih.gov The extent of stabilization can depend on the location of the glycosylation site and the composition of the glycan. nih.gov
| Aspect | Influence of Glycans | Key Research Findings |
|---|---|---|
| Protein Folding | Prevents aggregation and facilitates correct folding through chaperone interactions. longdom.orgnih.gov | Monoglucosylated high-mannose glycans are recognized by calnexin and calreticulin, retaining misfolded proteins in the ER. nih.govacs.org Mannose trimming can signal for ER-associated degradation (ERAD) of terminally misfolded proteins. nih.govoup.com |
| Thermodynamic Stability | Increases stability, primarily by destabilizing the unfolded state. pnas.orgnih.gov | Glycans restrict the conformational entropy of the unfolded polypeptide chain. nih.gov Direct glycan-protein interactions can further stabilize the folded state. nih.gov |
| Conformational Dynamics | Reduces protein flexibility and can allosterically modulate protein conformation. researchgate.netnih.gov | N-glycosylation generally decreases protein dynamics, which can contribute to increased stability. researchgate.net The inherent flexibility of the glycans adds to the overall conformational dynamics of the this compound. nih.gov |
Glycoprotein Biosynthesis and Post Translational Modification Pathways
Cellular Compartmentation of Glycosylation
The biosynthesis of glycoproteins is spatially and temporally organized within the cell, primarily occurring within the endoplasmic reticulum (ER) and the Golgi apparatus. wikipedia.orgnih.govopenstax.org This compartmentalization ensures the orderly and sequential modification of glycans, with different sets of enzymes residing in each organelle to perform specific steps in the glycosylation pathway. wikipedia.orgnih.govcell.com
The initial steps of N-linked glycosylation, the most common type of glycosylation, take place in the endoplasmic reticulum. nih.govnih.govnih.gov This process involves the synthesis of a precursor oligosaccharide attached to a lipid carrier, dolichol phosphate (B84403), embedded in the ER membrane. nih.govwikipedia.orgresearchgate.net
The assembly of this lipid-linked oligosaccharide (LLO) is a two-phase process. It begins on the cytoplasmic face of the ER membrane, where enzymes encoded by the asparagine-linked glycosylation (ALG) pathway genes catalyze the sequential addition of N-acetylglucosamine (GlcNAc) and mannose residues. nih.gov The intermediate glycan is then flipped across the ER membrane into the lumen. Inside the lumen, the oligosaccharide is further elongated by the addition of more mannose and, finally, glucose residues. researchgate.net
The completed precursor glycan, with the structure Glc₃Man₉GlcNAc₂, is then transferred en bloc from the dolichol carrier to a specific asparagine (Asn) residue on a newly synthesized polypeptide chain. oup.com This transfer is catalyzed by the oligosaccharyltransferase (OST) enzyme complex, which recognizes the consensus sequence Asn-X-Ser/Thr on the nascent protein, where X can be any amino acid except proline. nih.govcreative-proteomics.com
Immediately following the transfer, the glycan undergoes trimming. Specific glucosidases remove the terminal glucose residues. wikipedia.orgresearchgate.net This trimming process is a crucial step in the quality control of protein folding, allowing the glycoprotein to interact with ER-resident chaperones. nih.govoup.com
After initial processing and quality control in the ER, glycoproteins are transported to the Golgi apparatus, which functions as the central hub for further glycan modification and maturation. nih.govcell.comnih.gov The Golgi is composed of a series of flattened, membrane-bound sacs called cisternae, organized into cis, medial, and trans compartments. Glycoproteins move sequentially through these compartments, encountering a spatially organized assembly line of processing enzymes. cell.comnih.gov
In the cis-Golgi, N-glycans, which typically arrive with a high-mannose structure (Man₈₋₉GlcNAc₂), may undergo further trimming by α-mannosidases. nih.gov This trimming is a key step that often leads to the formation of a Man₅GlcNAc₂ intermediate. nih.gov This intermediate is the substrate for enzymes in the medial-Golgi, such as N-acetylglucosaminyltransferase I (GlcNAcT-I), which initiates the formation of more complex glycan structures. nih.gov
As the this compound progresses through the medial and trans-Golgi cisternae, a diverse array of glycosyltransferases adds various monosaccharides, including N-acetylglucosamine, galactose, sialic acid, and fucose. creative-proteomics.com This sequential addition of sugars leads to the generation of the vast diversity of complex and hybrid N-glycans found on mature glycoproteins. nih.govfrontiersin.org The specific structures formed depend on the protein, the cell type, and the local concentration of enzymes and nucleotide sugar substrates. nih.gov
Enzymatic Machinery of Glycosylation
The synthesis and processing of glycans are orchestrated by a large and specialized group of enzymes, primarily glycosyltransferases and glycosidases. nih.govresearchgate.net These enzymes are responsible for creating, modifying, and trimming the oligosaccharide chains attached to proteins, and their precise action is fundamental to generating the correct final glycan structure. nih.gov
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from an activated nucleotide sugar donor (like UDP-Galactose or CMP-Sialic acid) to an acceptor molecule, which can be a growing glycan chain, a protein, or a lipid. nih.govnih.govmdpi.com In humans, there are hundreds of genes encoding these "glycoenzymes". nih.gov
The specificity of glycosyltransferases is a key determinant of the final glycan structure. This specificity operates at several levels:
Donor Substrate: Each GT is typically specific for a particular nucleotide sugar donor.
Acceptor Substrate: GTs recognize specific features of the acceptor molecule. For the initial attachment of N-glycans, the oligosaccharyltransferase complex recognizes the Asn-X-Ser/Thr sequon on the polypeptide. nih.gov For subsequent modifications, GTs recognize the terminal sugar and the linkage of the growing glycan chain. nih.gov
Linkage Specificity: GTs create a specific glycosidic linkage (e.g., α1,3 or β1,4) between the donor sugar and the acceptor.
The sequential action of different GTs located in the Golgi cisternae allows for the step-by-step construction of complex glycan chains. nih.gov
Table 1: Examples of Glycosyltransferases and their Functions
| Enzyme Family | Example Enzyme | Donor Substrate | Acceptor Substrate | Function | Location |
|---|---|---|---|---|---|
| N-acetylglucosaminyltransferases | GlcNAcT-I | UDP-GlcNAc | Man₅GlcNAc₂-Asn-Protein | Initiates complex and hybrid N-glycan synthesis | Medial-Golgi |
| Galactosyltransferases | β1,4-Galactosyltransferase | UDP-Galactose | Terminal GlcNAc residue | Adds galactose to N-glycan antennae | Trans-Golgi |
| Sialyltransferases | α2,3-Sialyltransferase | CMP-Sialic Acid | Terminal Galactose residue | Adds sialic acid to cap glycan chains | Trans-Golgi |
In contrast to glycosyltransferases that add sugars, glycosidases are enzymes that remove monosaccharide residues from glycan chains by hydrolyzing glycosidic linkages. wikipedia.orgnih.gov This "trimming" is not a degradation process but rather an essential part of the biosynthetic pathway, creating the necessary intermediate structures for glycosyltransferases to act upon. nih.govnih.gov
Key glycosidase activities in this compound biosynthesis include:
Glucosidases I and II: Located in the ER, these enzymes sequentially remove the three terminal glucose residues from the N-glycan precursor. This deglucosylation is a critical checkpoint for proper protein folding. researchgate.net
ER Mannosidases: These enzymes can remove a specific mannose residue from the N-glycan in the ER, also as part of the quality control process. oup.com
Golgi Mannosidases: A series of mannosidases in the cis- and medial-Golgi remove several mannose residues to generate the Man₅GlcNAc₂-Asn intermediate, which is the crucial precursor for the synthesis of complex and hybrid N-glycans. oup.comnih.gov
The interplay between glycosidases and glycosyltransferases creates a dynamic processing pathway that ultimately defines the mature glycan structure.
Regulation of Glycosylation Pathways
Glycosylation is a highly regulated and dynamic process, sensitive to the physiological state of the cell. researchgate.net Unlike template-based synthesis, the regulation of glycan structures is multifactorial and complex. wikipedia.orgnih.gov Key regulatory factors include:
Gene Expression and Enzyme Activity: The expression levels of the hundreds of glycosyltransferases and glycosidases are a primary control point. researchgate.netnih.gov Transcription of these "glycogenes" can be regulated by transcription factors and epigenetic mechanisms. nih.gov Post-transcriptional regulation, for instance by microRNAs, can also control the protein levels of these enzymes. nih.gov
Substrate Availability: The biosynthesis of glycans is dependent on the metabolic flux and availability of nucleotide sugar precursors. nih.gov The cellular concentrations of these donor molecules can directly influence the extent and type of glycosylation.
Cellular Compartmentation: The specific localization of glycosylation enzymes within the sub-compartments of the ER and Golgi is crucial for the ordered synthesis of glycans. nih.govresearchgate.net The retention and retrieval mechanisms that maintain this organization are themselves points of regulation. oup.com
Protein Trafficking: The rate at which a this compound moves through the secretory pathway influences its exposure time to the enzymes in each compartment, thereby affecting the final glycan structures.
This multi-level regulation allows cells to dynamically alter their glycan profiles—the "glycome"—in response to developmental cues, environmental stimuli, and disease states. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-acetylglucosamine | GlcNAc |
| Mannose | Man |
| Glucose | Glc |
| Galactose | Gal |
| Sialic Acid | |
| Fucose | Fuc |
| Dolichol Phosphate | |
| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc |
| Uridine diphosphate galactose | UDP-Galactose |
| Guanosine diphosphate fucose | GDP-Fucose |
| Cytidine monophosphate sialic acid | CMP-Sialic Acid |
| Asparagine | Asn |
| Serine | Ser |
Molecular Mechanisms Governing Glycan Synthesis
The synthesis of glycans is not a template-driven process like protein or nucleic acid synthesis. Instead, it relies on the coordinated action of a series of specific enzymes, primarily glycosyltransferases and glycosidases, whose expression and activity are tightly regulated. nih.gov The availability of nucleotide sugar donors and the specific localization of these enzymes within the ER and Golgi compartments dictate the final structure of the glycan. researchgate.net
N-linked glycosylation begins in the ER with the en bloc transfer of a pre-assembled oligosaccharide precursor (Glc₃Man₉GlcNAc₂) from a lipid carrier, dolichol phosphate, to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of the nascent polypeptide chain. nih.govnih.gov This transfer is catalyzed by the oligosaccharyltransferase (OST) complex. nih.gov Following this initial transfer, the glycan undergoes extensive processing, or "trimming," by glucosidases and mannosidases in the ER and Golgi. nih.gov
O-linked glycosylation, in contrast, is a post-translational process that occurs in the Golgi apparatus. creative-proteomics.com It is initiated by the transfer of a single N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to the hydroxyl group of a serine or threonine residue, a reaction catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). creative-proteomics.com The O-glycan chain is then elongated by the stepwise addition of other monosaccharides by various glycosyltransferases. creative-proteomics.com
The regulation of glycan synthesis is multifaceted. The competition between different glycosyltransferases for common substrates is a key control point. pnas.org The formation of specific glycosyltransferase complexes can facilitate the passage of an intermediate this compound from one enzyme to the next, thereby controlling the biosynthetic pathway. pnas.org Furthermore, the expression of glycosyltransferase genes is subject to transcriptional regulation, allowing cells to alter their surface glycan structures in response to developmental cues or environmental stimuli. researchgate.net
| Enzyme/Complex | Function in Glycan Synthesis | Location | Type of Glycosylation |
|---|---|---|---|
| Oligosaccharyltransferase (OST) | Transfers the Glc₃Man₉GlcNAc₂ precursor to asparagine residues. nih.gov | Endoplasmic Reticulum | N-linked |
| Glucosidase I and II | Trim glucose residues from the N-glycan precursor. nih.gov | Endoplasmic Reticulum | N-linked |
| ER Mannosidases | Trim mannose residues from the N-glycan. | Endoplasmic Reticulum | N-linked |
| Polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts) | Initiate O-linked glycosylation by adding GalNAc to serine or threonine. creative-proteomics.com | Golgi Apparatus | O-linked |
| Glycosyltransferases (various) | Elongate N-linked and O-linked glycan chains by adding specific monosaccharides. nih.govcreative-proteomics.com | Golgi Apparatus | N-linked and O-linked |
Cellular Quality Control Systems for this compound Folding and Processing
The ER possesses sophisticated quality control systems to ensure that only correctly folded and assembled glycoproteins are transported to their final destinations. nih.gov This is crucial as misfolded proteins can form aggregates that are toxic to the cell. A major component of this quality control is the calnexin (B1179193)/calreticulin cycle, which specifically monitors the folding status of N-linked glycoproteins. mdpi.comfrontiersin.org
Newly synthesized glycoproteins with a monoglucosylated N-glycan (Glc₁Man₉GlcNAc₂) are recognized and bound by the lectin chaperones calnexin (CNX), a membrane-bound protein, and calreticulin (CRT), its soluble homolog. mdpi.comnih.gov These chaperones, in concert with the thiol oxidoreductase ERp57, assist in the proper folding of the this compound and prevent its aggregation. mdpi.com The removal of the final glucose residue by glucosidase II releases the this compound from the chaperone. mdpi.comresearchgate.net
If the this compound has achieved its native conformation, it can exit the ER. However, if it remains incorrectly folded, it is recognized by the enzyme UDP-glucose:this compound glucosyltransferase (UGGT). mdpi.com UGGT acts as a folding sensor and adds a glucose residue back to the N-glycan, allowing the this compound to re-enter the calnexin/calreticulin cycle for another attempt at folding. mdpi.comnih.gov
Persistent misfolding leads to the this compound being targeted for degradation. This process, known as ER-associated degradation (ERAD), involves the trimming of mannose residues from the N-glycan by ER mannosidases. researchgate.net The resulting mannose-trimmed glycan serves as a signal for the protein to be retro-translocated from the ER to the cytoplasm, where it is ubiquitinated and degraded by the proteasome. nih.govresearchgate.net
The accumulation of unfolded proteins in the ER triggers a stress response known as the unfolded protein response (UPR). mdpi.comnih.gov The UPR aims to restore ER homeostasis by upregulating the expression of chaperones and other folding-assisting proteins, inhibiting general protein synthesis, and enhancing ERAD capacity. nih.govmdpi.com
| Component | Role in Quality Control | Mechanism of Action |
|---|---|---|
| Calnexin (CNX) / Calreticulin (CRT) | Lectin chaperones that assist in this compound folding. mdpi.com | Bind to monoglucosylated N-glycans on unfolded glycoproteins. nih.gov |
| ERp57 | A thiol oxidoreductase that associates with CNX/CRT. | Catalyzes disulfide bond formation and isomerization in the folding this compound. mdpi.com |
| Glucosidase II | Removes the terminal glucose from the N-glycan. mdpi.com | Releases the this compound from CNX/CRT, allowing it to exit the cycle if properly folded. researchgate.net |
| UDP-glucose:this compound glucosyltransferase (UGGT) | A folding sensor that re-glucosylates misfolded glycoproteins. mdpi.com | Recognizes exposed hydrophobic regions on misfolded proteins and adds a glucose residue, targeting it for another round of folding with CNX/CRT. mdpi.com |
| ER Mannosidases | Trim mannose residues from persistently misfolded glycoproteins. researchgate.net | Generate a signal for ER-associated degradation (ERAD). researchgate.net |
| Unfolded Protein Response (UPR) | A cellular stress response to the accumulation of unfolded proteins. nih.gov | Increases the expression of chaperones and ERAD components to restore ER homeostasis. nih.gov |
This compound Turnover and Catabolism in Cellular Homeostasis
The continuous synthesis of glycoproteins must be balanced by their degradation to maintain cellular homeostasis. oup.com this compound turnover is essential for removing damaged or aged proteins and for regulating cellular processes. The degradation of glycoproteins occurs primarily through two major pathways: the lysosomal pathway and the ubiquitin-proteasome system. oup.comcreative-biostructure.com
The lysosomal pathway is responsible for the degradation of extracellular glycoproteins taken up by endocytosis and for the turnover of cellular membrane and organellar glycoproteins through autophagy. oup.comoup.com Lysosomes are acidic organelles containing a wide array of hydrolases, including proteases and glycosidases, that can break down glycoproteins into their constituent amino acids and monosaccharides. oup.comoup.com The catabolism of N-linked glycans in the lysosome is a bidirectional process involving the sequential removal of monosaccharides from the non-reducing end by exoglycosidases and the action of proteases on the polypeptide chain. oup.com The breakdown of O-linked glycans also occurs in the lysosome, often by the same glycosidases that act on N-linked glycans. oup.com The resulting amino acids and sugars are then transported back to the cytosol for reuse. oup.com
The ubiquitin-proteasome system is the primary pathway for the degradation of misfolded glycoproteins that are identified by the ER quality control system. oup.com As described in the ERAD process, these proteins are retro-translocated to the cytosol, tagged with ubiquitin molecules, and then recognized and degraded by the 26S proteasome. researchgate.netcreative-biostructure.com There is an interplay between the proteasomal and lysosomal pathways, as the end products of cytosolic degradation of N-glycans can be delivered to the lysosome for final breakdown. oup.comoup.com This coordinated action of different degradation systems is crucial for maintaining the integrity and functionality of the cellular glycoproteome. oup.com
| Degradation Pathway | Primary Substrates | Key Cellular Machinery | Cellular Location |
|---|---|---|---|
| Lysosomal Degradation | Extracellular glycoproteins, aged or damaged membrane and organellar glycoproteins. oup.com | Lysosomal hydrolases (proteases, glycosidases). oup.com | Lysosome |
| Ubiquitin-Proteasome System (ERAD) | Misfolded glycoproteins from the ER. researchgate.netoup.com | Ubiquitin ligases, 26S proteasome. creative-biostructure.com | Cytosol |
Cellular and Molecular Functions of Glycoproteins
Glycoproteins in Cell-Cell Recognition and Adhesion
Glycoproteins are integral to the complex processes of how cells recognize and adhere to one another. The carbohydrate chains, or oligosaccharides, that are attached to these proteins extend from the cell surface and are crucial for the development and maintenance of multicellular organisms. The specificity of these interactions is largely dictated by the carbohydrate portions of glycoproteins, which can bind to carbohydrate-binding proteins known as lectins on the surfaces of other cells.
Cell surface glycoproteins facilitate cellular interactions through several mechanisms, often involving specific families of molecules that recognize and bind to each other. These interactions can be homophilic, where a glycoprotein on one cell binds to an identical one on another, or heterophilic, which involves binding between different molecules. nih.gov
Key this compound families involved in these interactions include:
Selectins : This family of lectins is crucial for the initial, temporary adhesion of white blood cells (leukocytes) to the lining of blood vessels during inflammation. neb.com There are three main types: L-selectin on leukocytes, P-selectin on platelets and endothelial cells, and E-selectin on endothelial cells. news-medical.net They bind to specific carbohydrate structures, such as Sialyl-Lewis X, on the surface of other cells. wikipedia.org This interaction allows leukocytes to "roll" along the blood vessel wall, a necessary step before they can firmly attach and move into tissues. neb.comtandfonline.com
Cadherins : These glycoproteins are responsible for calcium-dependent, homophilic cell-cell adhesion, which is vital for forming and maintaining solid tissues. nih.govnews-medical.net The external parts of cadherins on adjacent cells interlock, creating strong junctions between them.
Integrins : Acting as transmembrane receptors, integrins connect cells to the extracellular matrix (ECM) and, in some cases, to other cells. annualreviews.org They are composed of two different subunits, α and β. Integrins on the cell surface bind to ECM glycoproteins like fibronectin and laminin, as well as to members of the Immunoglobulin superfamily on other cells, such as Intercellular Adhesion Molecules (ICAMs). annualreviews.orgnih.gov
Immunoglobulin Superfamily (IgSF) : This large family of proteins is characterized by the presence of domains similar to those in antibodies. nih.gov Many IgSF members, including Neural Cell Adhesion Molecule (NCAM) and ICAMs, are involved in cell adhesion. nih.gov NCAM is important in the development of the nervous system, while ICAMs are ligands for integrins on leukocytes. annualreviews.org
Table 1: Key this compound Families in Cell Adhesion
| Family | Mechanism of Action | Primary Function | Example(s) |
|---|---|---|---|
| Selectins | Heterophilic binding to carbohydrate ligands | Leukocyte rolling and tethering | E-selectin, P-selectin, L-selectin |
| Cadherins | Calcium-dependent homophilic binding | Stable cell-cell adhesion in tissues | E-cadherin, N-cadherin |
| Integrins | Heterodimeric binding to ECM proteins and IgSF members | Cell-matrix and cell-cell adhesion, signaling | αLβ2 (LFA-1), α5β1 |
| Immunoglobulin Superfamily (IgSF) | Homophilic and heterophilic binding | Diverse roles in adhesion and recognition | NCAM, ICAM-1 |
The extracellular matrix (ECM) is a network of molecules that provides structural and biochemical support to cells. youtube.com Glycoproteins are major components of the ECM and are essential for its assembly and for organizing cells into tissues. researchgate.netpearson.com
Fibronectin : This large this compound exists in a soluble form in blood plasma and as insoluble fibers in the ECM. mdpi.com Fibronectin has binding sites for other ECM components, such as collagen and proteoglycans, as well as for cell surface integrin receptors. mdpi.comnih.gov This allows fibronectin to act as an organizing molecule, connecting different parts of the ECM and linking the matrix to the cells. mdpi.com
Laminins : Laminins are major glycoproteins of the basal lamina, a specialized layer of the ECM found beneath epithelial and endothelial cells. nih.gov They are composed of three different protein chains and can assemble into a network. nih.gov Laminins have binding sites for other ECM molecules and for cell surface receptors, primarily integrins and dystroglycan. This network provides a scaffold for the assembly of the basal lamina and is essential for cell adhesion and maintaining tissue structure. nih.govnih.gov
Collagens : While primarily known as fibrous proteins, many types of collagen are also glycoproteins. The addition of sugar molecules to collagen is critical for the proper folding of its triple helix structure and for the assembly of collagen fibers and networks. nih.gov These networks provide tensile strength and structural integrity to tissues. youtube.com
Glycoproteins in Immune System Modulation
Glycoproteins are central to the function of the immune system, acting as identifiers, receptors, and modulators of both innate and adaptive immunity. the-scientist.comnih.gov The attached carbohydrate portions, or glycans, provide a layer of complexity that is essential for distinguishing the body's own cells from foreign invaders and for mounting appropriate immune responses. neb.comnih.gov
The immune system's ability to recognize and respond to foreign substances heavily relies on glycoproteins. the-scientist.com
Antigens : Many viral and bacterial surface proteins are glycoproteins. These can act as antigens, which are substances that trigger an immune response. wikipedia.org For example, the hemagglutinin and neuraminidase proteins on the surface of the influenza virus are glycoproteins that are targeted by the immune system. The spike protein of SARS-CoV-2, the virus that causes COVID-19, is also a this compound. the-scientist.com
Immune Receptors : The receptors that recognize these antigens are themselves glycoproteins. the-scientist.comnih.gov
Major Histocompatibility Complex (MHC) molecules : These are cell surface glycoproteins that are essential for the adaptive immune system to recognize foreign molecules. wikipedia.orgnih.govnih.gov MHC class I molecules are present on almost all nucleated cells and present fragments of proteins from within the cell to cytotoxic T cells. microbiologybook.org MHC class II molecules are found on specialized antigen-presenting cells and present fragments of external proteins to helper T cells. microbiologybook.org
T-cell Receptors (TCRs) and B-cell Receptors (BCRs) : These receptors are found on the surface of T cells and B cells, respectively, and are responsible for recognizing specific antigens. nih.govoncohemakey.comclinicalgate.com Both TCRs and BCRs (which are membrane-bound antibodies) are glycoproteins. nih.gov
Antibodies, also known as immunoglobulins, are glycoproteins produced by B cells that are central to the adaptive immune response. wikipedia.orgnih.gov The glycosylation of antibodies, particularly in their constant (Fc) region, significantly affects their function. neb.comnih.gov
The most common type of antibody in the blood is Immunoglobulin G (IgG). A specific N-linked glycan is attached to each of the heavy chains in the Fc region. mabion.eu The composition of this glycan can change the antibody's ability to carry out its effector functions:
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : In this process, immune cells like Natural Killer (NK) cells recognize and kill cells that are coated with antibodies. oup.comabcam.com The affinity of the IgG Fc region for Fcγ receptors on NK cells is highly dependent on the Fc glycan structure. nih.gov For example, the absence of a fucose sugar on the IgG1 Fc glycan (afucosylation) greatly enhances its binding to the FcγRIIIa receptor on NK cells, leading to a more potent ADCC response. abcam.commdpi.comevitria.com
Complement-Dependent Cytotoxicity (CDC) : This involves the activation of the complement system, a group of proteins in the blood that can lead to the destruction of target cells. nih.govwikipedia.org The ability of IgG to bind to C1q, the protein that initiates this pathway, is also influenced by its glycosylation. nih.gov Increased galactosylation of the IgG Fc glycan can enhance C1q binding and CDC activity. mabion.eu
Table 2: Influence of IgG1 Fc Glycosylation on Effector Function
| Glycan Modification | Effect on FcγRIIIa Binding | Impact on ADCC |
|---|---|---|
| Afucosylation (lack of core fucose) | Significantly Increased | Enhanced abcam.comevitria.com |
| High Mannose | Reduced | Reduced |
| Terminal Sialylation | Decreased | Reduced (promotes anti-inflammatory activity) nih.gov |
Glycoproteins are fundamental to the functioning of both the innate and adaptive immune systems. nih.govfrontiersin.org
Innate Immunity : Pattern Recognition Receptors (PRRs) are a key part of the innate immune system that recognize molecules commonly found on pathogens. researchgate.net Many PRRs are glycoproteins, including several members of the Toll-like Receptor (TLR) family. nih.govnih.gov TLRs are transmembrane proteins whose external domains are glycosylated, which is important for their ability to bind to pathogen-associated molecular patterns (PAMPs) and initiate a rapid inflammatory response. mdpi.comfrontiersin.org
Adaptive Immunity and Cell Communication : Communication between immune cells is mediated by soluble glycoproteins called cytokines and their corresponding receptors. nih.gov For example, interleukins and interferons are cytokines that bind to specific this compound receptors on target cells, triggering signals that regulate immune cell activity. wikipedia.org The glycosylation of both the cytokine and its receptor can affect the strength of this binding and signaling, thereby fine-tuning the immune response. nih.gov
Glycoproteins in Signal Transduction and Receptor Biology
Glycoproteins, with their complex carbohydrate modifications, are integral to the molecular dialogue that governs cellular responses. Positioned at the cell surface, they act as antennas, receiving external signals and initiating a cascade of internal events. Their structural diversity, conferred by glycosylation, allows for a nuanced and highly specific system of molecular recognition that is essential for the regulation of cellular signaling.
Ligand-Glycoprotein Receptor Interactions
The interaction between a ligand and its this compound receptor is a critical first step in many signaling pathways. This binding is highly specific, akin to a lock and key mechanism, where the glycan moieties of the receptor often play a crucial role in recognizing and binding the ligand. This specificity ensures that only the appropriate signals are transmitted into the cell.
Several classes of this compound receptors are involved in signal transduction. For instance, integrins are heterodimeric this compound receptors that mediate cell-matrix and cell-cell adhesion, and also transmit signals in both directions across the cell membrane. longdom.orgivaskalab.com Their ligands are often extracellular matrix proteins like fibronectin and collagen. nus.edu.sg Similarly, selectins are a family of calcium-dependent this compound lectins that bind to carbohydrate ligands on the surface of other cells, mediating cell-cell adhesion in the immune system and in inflammatory responses. nih.govglycoforum.gr.jpwikipedia.org The interaction between P-selectin on endothelial cells and its ligand, P-selectin this compound ligand-1 (PSGL-1), on leukocytes is a well-characterized example that facilitates the rolling of leukocytes along the endothelium during inflammation. wikipedia.org
The binding of a ligand to a this compound receptor typically induces a conformational change in the receptor. This change can lead to receptor dimerization or clustering, which in turn activates the receptor's intracellular signaling domains. longdom.org For example, the binding of a growth factor to its receptor tyrosine kinase, a type of this compound receptor, causes the receptors to dimerize and autophosphorylate, initiating a downstream signaling cascade. longdom.org
Below is an interactive data table summarizing examples of ligand-glycoprotein receptor interactions:
| Receptor | Ligand(s) | Cellular Process |
| Integrins (e.g., α5β1) | Fibronectin, Laminin, Collagen nus.edu.sg | Cell adhesion, migration, proliferation longdom.org |
| Selectins (e.g., P-selectin, E-selectin) | Sialyl Lewisx-containing glycans (e.g., on PSGL-1) wikipedia.orgrupress.org | Leukocyte rolling and adhesion, inflammation glycoforum.gr.jpwikipedia.org |
| Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor (EGF) | Cell growth, proliferation, differentiation longdom.org |
| Insulin Receptor | Insulin | Glucose uptake and metabolism longdom.org |
| DC-SIGN (CD209) | ICAM-3, HIV-1 gp120 | Immune cell adhesion, pathogen recognition longdom.org |
Modulation of Signaling Pathways by Glycosylation
Glycosylation is not merely a structural feature of receptors; it actively modulates their function and the signaling pathways they initiate. The type, size, and branching of the glycan chains can influence ligand binding affinity, receptor localization on the cell membrane, and the duration of the signaling response.
Alterations in glycosylation patterns have been shown to have profound effects on signaling. For instance, changes in the glycosylation of growth factor receptors can impact their sensitivity to ligands and their propensity to dimerize, thereby altering downstream signaling pathways such as the Ras-MAPK and PI3K/Akt pathways. longdom.orglongdom.org The presence or absence of specific sugar residues can create or mask binding sites for other molecules, such as galectins, which can cross-link glycoproteins and modulate their signaling activity.
A prime example of glycosylation-dependent signaling modulation is the Notch signaling pathway, which is crucial for development. The glycosylation of the Notch receptor by different glycosyltransferases can either promote or inhibit its interaction with its ligands, Delta and Serrate/Jagged, thereby fine-tuning the signaling outcome.
The following interactive data table provides examples of how glycosylation modulates signaling pathways:
| Glycosylation Change | Affected Receptor/Pathway | Functional Consequence |
| Increased N-glycan branching | Epidermal Growth Factor Receptor (EGFR) | Enhanced ligand binding and signaling |
| Sialylation | Integrins | Reduced cell adhesion and migration |
| Fucosylation | Notch Receptor | Modulation of ligand binding and pathway activation |
| O-GlcNAcylation | Akt/PKB | Increased kinase activity and cell survival |
| Loss of core fucosylation | Transforming Growth Factor-β (TGF-β) Receptor | Impaired signaling and downstream responses |
Glycoproteins in Protein Trafficking and Sorting
Glycans attached to proteins serve as molecular zip codes, directing them to their correct destinations within the cell. This intricate system of protein trafficking and sorting ensures that glycoproteins reach their proper subcellular compartments, are correctly folded, and are degraded when they are no longer needed or are misfolded.
ER-Associated Degradation (ERAD) and this compound Quality Control
The endoplasmic reticulum (ER) is the site of synthesis and folding for most secretory and membrane-bound glycoproteins. The ER has a stringent quality control system to ensure that only correctly folded and assembled proteins are transported to their final destinations. A key component of this system is the calnexin (B1179193)/calreticulin cycle. Nascent glycoproteins with a monoglucosylated N-glycan are recognized and bound by the lectin-like chaperones calnexin and calreticulin, which assist in their proper folding.
If a this compound fails to fold correctly, it is retained in the ER. A specific mannose trimming process on the N-glycan acts as a signal that flags the misfolded protein for degradation. nih.gov This signal is recognized by the ER degradation-enhancing α-mannosidase-like protein (EDEM), which targets the this compound for retro-translocation out of the ER into the cytoplasm. Once in the cytoplasm, the misfolded this compound is ubiquitinated and subsequently degraded by the 26S proteasome. This entire process is known as ER-associated degradation (ERAD).
Key proteins involved in this compound quality control and ERAD are listed in the interactive table below:
| Protein | Function | Role in this compound Trafficking |
| Calnexin/Calreticulin | Lectin-like chaperones | Bind to monoglucosylated N-glycans to assist in proper folding. |
| Glucosidase II | Glycosidase | Trims glucose residues from N-glycans, allowing release from calnexin/calreticulin. |
| UGGT (UDP-glucose:this compound glucosyltransferase) | Glycosyltransferase | Acts as a folding sensor, re-glucosylating misfolded glycoproteins to re-enter the calnexin/calreticulin cycle. |
| EDEM (ER degradation-enhancing α-mannosidase-like protein) | Mannosidase-like lectin | Recognizes terminally misfolded glycoproteins and targets them for ERAD. |
| HRD1 E3 ubiquitin ligase complex | Ubiquitin ligase complex | Mediates the ubiquitination of misfolded glycoproteins in the cytoplasm. |
Lysosomal Targeting and this compound Degradation
Glycoproteins that are destined for degradation, either as part of normal cellular turnover or because they are damaged, are often targeted to the lysosome. Glycoproteins can be delivered to the lysosome through endocytosis from the cell surface or by autophagy from within the cell. glycoforum.gr.jpnih.gov
Once inside the lysosome, glycoproteins are broken down by a host of resident acid hydrolases, including proteases and glycosidases. nih.gov The low pH of the lysosome helps to denature the glycoproteins, making them more accessible to these enzymes. Proteases cleave the polypeptide backbone into smaller peptides and amino acids, while a series of exoglycosidases sequentially remove sugar residues from the non-reducing end of the glycan chains. Specific endoglycosidases may also be involved in the initial breakdown of larger glycans. The resulting monosaccharides and amino acids are then transported out of the lysosome and can be reused by the cell.
The following interactive table highlights key enzymes involved in lysosomal this compound degradation:
| Enzyme | Class | Function |
| Cathepsins | Proteases | Degrade the polypeptide chain of glycoproteins. nih.gov |
| α-Mannosidase | Glycosidase | Removes mannose residues from N-linked glycans. |
| β-Hexosaminidase | Glycosidase | Removes N-acetylglucosamine and N-acetylgalactosamine residues. |
| Neuraminidase (Sialidase) | Glycosidase | Removes sialic acid residues. |
| Aspartylglucosaminidase | Amidohydrolase | Cleaves the linkage between asparagine and the N-glycan. |
Glycoproteins in Host-Pathogen Interactions
The cell surface is a critical interface for interactions between a host and invading pathogens. Both host and pathogen cell surfaces are decorated with a dense layer of glycoproteins that play pivotal roles in the initial stages of infection, including attachment, entry, and evasion of the host immune system. rupress.org
Pathogens, particularly viruses, have evolved to exploit host cell surface glycoproteins for attachment and entry. A classic example is the influenza virus, which uses its surface this compound hemagglutinin to bind to sialic acid residues on the surface of host respiratory epithelial cells. Another well-studied example is the human immunodeficiency virus (HIV), where the viral envelope this compound gp120 interacts with the CD4 this compound and a coreceptor (CCR5 or CXCR4) on the surface of T helper cells to gain entry. ivaskalab.com
Conversely, host glycoproteins can act as a first line of defense against pathogens. Mucins, which are heavily glycosylated proteins found in mucus secretions, can trap pathogens and prevent them from reaching the cell surface. rupress.org The host immune system also utilizes glycoproteins to recognize and eliminate pathogens. Lectins, a class of carbohydrate-binding proteins, can recognize specific glycan structures on the surface of pathogens and initiate an immune response.
The interactive data table below provides examples of glycoproteins involved in host-pathogen interactions:
| Organism | This compound | Role in Interaction |
| Influenza Virus | Hemagglutinin | Binds to host cell sialic acid for viral entry. |
| Human Immunodeficiency Virus (HIV) | gp120 | Binds to host CD4 and coreceptors for viral entry. ivaskalab.com |
| SARS-CoV-2 | Spike protein | Binds to host ACE2 receptor for viral entry. |
| Helicobacter pylori | BabA adhesin | Binds to Lewis b antigens on gastric epithelial cells. |
| Human | Mucins | Form a protective barrier that traps pathogens. rupress.org |
| Human | CD4 | Primary receptor for HIV entry. |
| Human | ACE2 | Receptor for SARS-CoV-2 entry. |
Viral Glycoproteins in Cell Entry and Immune Evasion
Viral envelope glycoproteins are crucial mediators of viral entry into host cells and play a significant role in evading the host's immune response. bohrium.com These proteins are often the primary targets for the host's adaptive immune system, particularly neutralizing antibodies. nih.gov Consequently, viruses have evolved a variety of strategies involving their glycoproteins to counteract these defenses and ensure successful infection and propagation.
One of the primary functions of viral glycoproteins is to facilitate the entry of the virus into the host cell. This process typically involves the this compound binding to specific receptors on the host cell surface, followed by fusion of the viral and cellular membranes. nih.gov For instance, the spike protein of coronaviruses, such as SARS-CoV, is a this compound that acts as a ligand for cellular receptors, initiating the infection process. nih.gov Proteolytic activation of viral glycoproteins is a critical step for the entry of many viruses, including filoviruses and coronaviruses. vitalant.org
Viruses employ several this compound-mediated mechanisms to evade the host immune system. "Glycan shielding" is a common strategy where the extensive glycosylation of the viral surface glycoproteins physically blocks antibodies from accessing their epitopes. nih.govresearchgate.net This is observed in viruses like human cytomegalovirus (CMV), where glycoproteins such as gB, gO, and gN are heavily glycosylated, preventing antibody binding. nih.gov Similarly, the Ebola virus (EBOV) this compound can evade host immune defenses through epitope masking and steric shielding. researchgate.net
Another immune evasion tactic is the shedding or secretion of soluble viral glycoproteins. These soluble glycoproteins can act as decoys, binding to neutralizing antibodies and diverting them from the actual virions. nih.gov Ebola virus, for example, secretes a soluble this compound (sGP) that can act as an "antibody sink". nih.gov HIV-1 also sheds its gp120 this compound, which competes with the viral gp160 complex for antibody binding. nih.gov
Furthermore, some viral glycoproteins can directly antagonize host immune functions. The hepatitis C virus E2 this compound, for instance, can bind to the host cell receptor CD81 and inhibit the activation of natural killer (NK) cells. nih.gov In some cases, viral glycoproteins can induce changes in host immune cells, as seen with the SARS-CoV spike protein, which can convert B cells into macrophage-like cells. nih.gov Viral this compound polymorphism, where variations exist among different viral strains, also contributes to immune evasion by presenting a moving target for the immune system. nih.gov
Bacterial and Parasitic Glycoproteins in Adhesion and Pathogenesis
Glycoproteins on the surface of bacteria and parasites are pivotal for their ability to adhere to host tissues and cause disease. bmbreports.orgnih.gov These molecules mediate the initial contact with host cells, a critical step for colonization and subsequent infection.
In bacteria, cell surface glycoproteins are key players in adhesion. mdpi.com For example, the HMW1 this compound of Haemophilus influenzae facilitates bacterial adhesion by binding to a specific receptor on human cells. mdpi.com The activity of HMW1 is dependent on other proteins, HMW1B and HMW1C, the latter of which is a glycosyltransferase responsible for glycosylating HMW1. mdpi.com Gram-positive bacteria possess glycosylated serine-rich repeat proteins (SRRPs) that function as adhesins, enabling attachment to various host and bacterial structures. oup.com Beyond their own glycoproteins, pathogenic bacteria can also modify host glycans through the action of bacterial glycosyltransferases and glycosidases, which can increase adhesion and help in nutrient acquisition. bmbreports.org Some bacterial toxins are also glycoproteins that can glycosylate host proteins, enhancing their virulence. For instance, Toxin A (TcdA) and Toxin B (TcdB) from Clostridium difficile can glycosylate host Rho GTPases. mdpi.com
Parasitic protozoa and helminths also heavily rely on glycoproteins for adhesion and pathogenesis. nih.gov These organisms express a variety of surface glycoproteins and glycan-binding proteins (lectins) that mediate attachment to host cells. nih.govscielo.br For example, Entamoeba histolytica expresses a Gal/GalNAc lectin, a heterodimeric this compound that is crucial for the parasite's binding to colonic mucins and its viability. nih.gov In Cryptosporidium, glycoproteins such as gp30, gp40/15, and gp900 are involved in the adhesion to intestinal cells. scielo.br The gp900 protein is a mucin-like molecule located in the micronemes of sporozoites and is released to facilitate attachment and invasion of host cells. researchgate.net
Parasites can also secrete glycoproteins that contribute to pathogenesis. The cysteine protease (Hc-CPL-1) from the parasitic helminth Haemonchus contortus is a secreted this compound that is essential for its parasitism. mdpi.com Additionally, some parasites can modify their surface glycans to evade the host immune system. The protozoan parasite Trypanosoma cruzi has a trans-sialidase that transfers sialic acid from host glycoconjugates to the parasite's surface, which is thought to help the parasite evade the host's immune response. nih.gov The lipophosphoglycan (LPG) of Entamoeba has been associated with its virulence, as antibodies against this molecule can prevent the parasite from adhering to and lysing host cells in vitro. cambridge.org
Glycoproteins in Developmental Processes and Physiological Homeostasis
Glycoproteins are fundamentally important for a wide array of developmental processes and the maintenance of physiological homeostasis in multicellular organisms. Their diverse functions stem from the vast structural heterogeneity of their glycan moieties, which allows for highly specific molecular interactions.
In the nervous system, glycoproteins play critical roles in development, structuring, and function. nih.gov N-linked glycosylation is vital for the proper development and maintenance of the nervous system, influencing processes such as protein folding, trafficking, and subcellular localization. nih.gov Genetic defects in glycosylation enzymes can lead to congenital disorders with significant neurological abnormalities. nih.gov
Glycoproteins are also integral to maintaining the structural and functional integrity of various tissues and organs. For example, podoplanin, a transmembrane this compound in podocytes (specialized cells in the kidney), is involved in cell motility and the modeling of the actin cytoskeleton, which is crucial for the proper function of the glomerular filtration barrier. dovepress.com In the oral cavity, glycoproteins in saliva are a primary source of nutrients for the oral microbiome and are broken down by bacterial and human glycosidases. asm.org
At the cellular level, glycoproteins are involved in maintaining homeostasis through various signaling pathways. Neuregulin 1 (NRG1), a this compound that interacts with ERBB2 receptor tyrosine kinases, is involved in a multitude of processes including cardiac muscle cell development and the maintenance of heart structure. wikipedia.org It helps in restoring cell-cell contacts between isolated myocytes, allowing for synchronous beating. wikipedia.org Cholesterol, a precursor for steroid hormones which are crucial for systemic homeostasis, is transported and regulated by various proteins, many of which are likely glycosylated. dovepress.com
The regulation of cellular processes by glycoproteins is complex and essential for normal physiological function. For instance, the fatty acid translocase CD36, a scavenger receptor that is widely expressed, is involved in signaling in response to damage- and pathogen-associated molecular patterns and also functions as a transporter for long-chain free fatty acids. dovepress.com The intricate interplay of glycoproteins in these fundamental biological processes underscores their importance in both development and the maintenance of a stable internal environment.
Advanced Methodologies for Glycoprotein Analysis Glycoproteomics
Glycoproteomics, the system-wide study of protein glycosylation, presents significant analytical challenges due to the low abundance of glycoproteins and the immense structural diversity and heterogeneity of glycans. nih.govhilicon.comescholarship.org To overcome these hurdles, a range of sophisticated methodologies has been developed for the effective enrichment and detailed structural characterization of glycoproteins and their constituent glycopeptides. nih.gov
Glycoproteins in Pathophysiological Mechanisms
Congenital Disorders of Glycosylation (CDG)
Congenital disorders of glycosylation (CDG) represent a rapidly growing group of over 130 rare, inherited metabolic disorders caused by defects in the synthesis of glycans or their attachment to proteins and lipids. rarediseases.org These disorders often present in infancy and can affect multiple organ systems, with the nervous system being particularly vulnerable. rarediseases.orgyoutube.com The clinical manifestations are highly diverse, ranging from mild to life-threatening, which can make diagnosis challenging. nih.govseattlechildrens.orgwikipedia.org
CDG are fundamentally genetic disorders, with each type caused by mutations in a specific gene involved in the complex glycosylation process. rarediseases.org It is estimated that approximately 2% of the human genome is dedicated to encoding proteins involved in glycosylation. nih.gov
Most forms of CDG are inherited in an autosomal recessive pattern, meaning an affected individual inherits two mutated copies of a gene, one from each parent. rarediseases.orgchop.edu However, other inheritance patterns exist, including X-linked and autosomal dominant forms. rarediseases.orgchop.edu In some cases, the genetic mutation can occur spontaneously (de novo). rarediseases.org
The defects can occur at various stages of the N-glycosylation pathway, which is the most commonly affected pathway in CDG. These defects are broadly classified into two main types:
Type I CDG: These disorders result from defects in the synthesis and transfer of the lipid-linked oligosaccharide (LLO) precursor in the endoplasmic reticulum. wikipedia.orgnih.gov This leads to unoccupied glycosylation sites on nascent proteins. The most common type of CDG, PMM2-CDG, falls into this category and is caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity. rarediseases.orgwikipedia.org
Type II CDG: These disorders involve defects in the trimming and processing of the N-glycan chains after they have been transferred to the protein. wikipedia.orgnih.gov In these cases, glycosylation sites are occupied, but the attached glycans are structurally abnormal. nih.gov
The following table summarizes some of the genes implicated in different types of CDG.
| Disorder Name | Gene | Inheritance Pattern | Glycosylation Pathway |
| PMM2-CDG | PMM2 | Autosomal Recessive | N-glycosylation (Type I) |
| ALG1-CDG | ALG1 | Autosomal Recessive | N-glycosylation (Type I) |
| MPI-CDG | MPI | Autosomal Recessive | N-glycosylation (Type I) |
| ALG13-CDG | ALG13 | X-linked | N-glycosylation (Type I) |
| EXT1/EXT2-CDG | EXT1 / EXT2 | Autosomal Dominant | Glycosaminoglycan synthesis |
| SLC35A2-CDG | SLC35A2 | X-linked | Multiple pathways |
This table provides a small selection of the more than 130 known CDG types to illustrate the genetic diversity of the disorders.
The genetic defects in CDG lead to the production of glycoproteins with either missing or structurally abnormal glycan chains. nih.gov Since glycans are crucial for the proper folding, stability, localization, and function of many proteins, these alterations have profound molecular and cellular consequences. nih.gov
The molecular fallout from defective glycosylation can manifest in numerous ways:
Impaired Protein Function: Many proteins, including enzymes, hormones, and clotting factors, require correct glycosylation to be active. youtube.com For example, deficiencies in clotting factors are common in CDG because their glycosylation is necessary for their stability and function, leading to abnormal bleeding or clotting. chop.eduyoutube.com
Disrupted Cell Signaling: Cell surface receptors, which are often heavily glycosylated, may fail to bind their ligands or transduce signals correctly, affecting cell-cell communication and recognition.
Organ System Dysfunction: The widespread importance of glycoproteins means that CDG can affect nearly every organ system. nih.gov Neurological problems are particularly common and can include developmental delays, seizures, and cerebellar hypoplasia, reflecting the critical role of proper glycosylation in brain development and function. youtube.comwikipedia.orgyoutube.com The liver, immune system, and gastrointestinal system are also frequently affected. seattlechildrens.orgnih.gov
The analysis of specific glycoproteins, such as transferrin, is a key diagnostic tool. In individuals with CDG, transferrin often displays an abnormal pattern of glycosylation, which can be detected in a blood sample and helps to distinguish between Type I and Type II defects. youtube.comnih.gov
Glycoproteins in Cancer Biology
The glycosylation of proteins is profoundly altered during malignant transformation and cancer progression. nih.gov These changes, collectively known as aberrant glycosylation, are now recognized as a hallmark of cancer. mdpi.comnih.gov Altered glycan structures on the cancer cell surface influence cell signaling, adhesion, and immune recognition, thereby contributing directly to tumor growth and metastasis. nih.govcreative-proteomics.com
Cancer cells display a distinct "glycophenotype" that differs significantly from that of their normal counterparts. creative-proteomics.com These alterations are not random but are specific changes that provide a survival and growth advantage to the tumor. Key changes include:
Increased Sialylation: Cancer cells often exhibit an increase in terminal sialic acid on their surface glycans. This can lead to the overexpression of sialyl Lewis antigens (e.g., SLeª and SLeˣ), which are crucial for metastasis. nih.govnih.gov
Truncated O-Glycans: Incomplete synthesis of O-glycans leads to the accumulation of shortened structures, such as the Tn and sialyl-Tn (sTn) antigens. nih.govfrontiersin.org These are rarely found in healthy tissues but are common on cancer cells and are associated with poor prognosis. nih.gov
Increased N-Glycan Branching: A common alteration is an increase in β1,6-N-acetylglucosamine (β1,6-GlcNAc) branching of N-glycans. nih.govfrontiersin.org This modification, catalyzed by the enzyme GnT-V (encoded by the MGAT5 gene), enhances cell motility and is linked to metastatic potential. nih.gov
The following table highlights some common glycosylation changes observed in various cancers.
| Alteration | Glycan Structure(s) | Associated Cancers | Functional Consequence |
| Increased Sialylation | Sialyl Lewis a/x (SLeª/SLeˣ) | Pancreatic, Colon, Lung, Breast | Promotes adhesion to endothelial cells, facilitating metastasis |
| Truncated O-Glycans | Tn, Sialyl-Tn (sTn) Antigens | Breast, Ovarian, Colon, Gastric | Associated with immune evasion and increased tumor aggressiveness |
| Increased N-Glycan Branching | β1,6-GlcNAc branched N-glycans | Breast, Colon, Melanoma | Enhances cell migration, invasion, and metastatic potential |
| Altered Fucosylation | Fucosylated antigens | Liver, Lung | Involved in cell signaling and tumor progression |
Aberrant glycosylation is not merely a marker of malignancy but an active participant in tumor progression and the metastatic cascade. researchgate.net The altered glycans on cancer cell surfaces, known as tumor-associated carbohydrate antigens (TACAs), mediate critical steps in this process: nih.gov
Cell Adhesion and Invasion: Changes in glycosylation affect the function of adhesion molecules, such as integrins and cadherins. nih.gov For instance, glycoproteins like mucins (e.g., MUC1) become aberrantly glycosylated in cancer, which can disrupt normal cell-cell adhesion and promote invasion. nih.gov
Metastasis: The metastatic process involves the detachment of cancer cells from the primary tumor, their travel through the bloodstream, and their colonization of distant organs. Glycoproteins are key to this process. For example, the overexpression of sialyl Lewis antigens on cancer cells allows them to bind to selectin proteins on the surface of endothelial cells lining blood vessels, which is a critical step for extravasation and the formation of metastases. nih.gov
Immune Evasion: The dense layer of glycans (the glycocalyx) on cancer cells can be altered to shield tumor antigens from immune cells. nih.gov Sialic acids, in particular, can engage with inhibitory receptors (Siglecs) on immune cells, suppressing the anti-tumor immune response and allowing the cancer to evade destruction. longdom.org
Angiogenesis: The formation of new blood vessels, essential for tumor growth, is also influenced by glycoproteins. longdom.org
The unique glycosylation patterns of cancer cells provide a wealth of targets for research into cancer mechanisms, as well as for the development of new diagnostic and therapeutic strategies. mdpi.com
Biomarkers for Diagnosis and Prognosis: Many established cancer biomarkers are glycoproteins whose levels or glycosylation patterns change in the presence of a tumor. researchgate.net Examples include Prostate-Specific Antigen (PSA) for prostate cancer, Carcinoembryonic Antigen (CEA) for colon cancer, and Cancer Antigen 125 (CA-125) for ovarian cancer. creative-proteomics.comresearchgate.net Glycoproteomics, the large-scale study of glycoproteins, is being used to discover novel and more specific biomarkers. creative-proteomics.com
Therapeutic Targets: The aberrant glycans and glycoproteins on the surface of cancer cells are attractive targets for therapy because they are often tumor-specific. nih.gov Therapeutic strategies being explored include:
Antibody-Based Therapies: Monoclonal antibodies that specifically recognize TACAs or aberrantly glycosylated proteins can be used to target cancer cells. For example, antibodies against the GD2 ganglioside are used to treat neuroblastoma. nih.gov Similarly, Human Epidermal Growth Factor Receptor 2 (HER2), a key glycoprotein target in breast cancer, is targeted by the antibody trastuzumab. mdpi.com
Cancer Vaccines: Vaccines designed to elicit an immune response against TACAs like the Tn and sTn antigens are in development to train the patient's immune system to attack tumor cells. nih.govnih.gov
Inhibiting Glycosylation Pathways: Targeting the enzymes responsible for creating cancer-associated glycans, such as glycosyltransferases, is another avenue of research to inhibit tumor growth and metastasis. mdpi.com
By studying these altered glycoproteins, researchers can gain deeper insights into the fundamental molecular mechanisms that drive cancer, paving the way for more effective and personalized treatments. mdpi.com
Glycoproteins in Infectious Disease Etiology
Glycoproteins are pivotal in the pathogenesis of infectious diseases, serving as key mediators in the intricate interactions between pathogens and their hosts. Both viruses and bacteria utilize glycoproteins to facilitate infection, evade the host immune system, and ultimately cause disease.
Viral and Bacterial Glycoproteins in Pathogen Virulence
The virulence of many pathogens is directly linked to the function of their surface glycoproteins. These molecules are often essential for the initial stages of infection, including attachment to host cells and entry into the cytoplasm.
Bacterial Glycoproteins: While once thought to be rare in prokaryotes, it is now established that bacteria also produce glycoproteins that play significant roles in their virulence. nih.gov Many of these glycoproteins are associated with virulence factors. nih.gov Bacterial adhesins, which are often glycoproteins, are crucial for the colonization of host tissues. nih.gov For example, the type 1 fimbrial adhesin of enterotoxigenic E. coli (ETEC) allows the bacteria to attach to mannose glycans on intestinal epithelial cells. lumenlearning.com Some bacteria also secrete glycosylated toxins that can directly damage host cells or modulate host cellular processes to the pathogen's advantage. nih.gov For example, Clostridium difficile toxins TcdA and TcdB can glycosylate host Rho GTPases, leading to cytotoxic effects. nih.gov
Table 1: Examples of Viral and Bacterial Glycoproteins in Pathogen Virulence
| Pathogen | This compound | Function in Virulence |
|---|---|---|
| Human Immunodeficiency Virus (HIV) | gp120, gp41 | Attachment to CD4 receptors and chemokine co-receptors (CCR5 or CXCR4) on host immune cells, mediating viral entry. frontiersin.orglumenlearning.com |
| Influenza Virus | Hemagglutinin (HA) | Binds to sialic acid residues on host cell surfaces, facilitating viral attachment and entry. nih.gov |
| SARS-CoV-2 | Spike (S) protein | Binds to the ACE2 receptor on human cells, mediating viral entry. frontiersin.orgnih.gov |
| Ebola Virus | This compound (GP) | Involved in attachment to host cells and fusion of the viral and host membranes. news-medical.net |
| Neisseria gonorrhoeae | Type IV pili | Adhesion to urethral epithelial cells. lumenlearning.com |
| Streptococcus pyogenes | Protein F | Adhesion to respiratory epithelial cells. lumenlearning.com |
| Helicobacter pylori | CagA | Can promote abnormal glycosylation of host IgA, contributing to pathogenesis. bmbreports.org |
This compound-Mediated Immune Evasion Strategies by Pathogens
Pathogens have evolved sophisticated mechanisms to evade the host immune system, and glycoproteins are often at the forefront of this molecular arms race.
One common strategy is glycan shielding , where the dense layer of host-derived glycans on viral glycoproteins masks the underlying protein epitopes from recognition by host antibodies. frontiersin.orgmdpi.com This "glycan shield" allows the virus to evade the humoral immune response. HIV-1's gp120 is a prime example, being one of the most heavily glycosylated proteins known. frontiersin.org
Another strategy is molecular mimicry , where viral or bacterial glycoproteins mimic the structure of host molecules. consensus.appbiorxiv.org This can lead to the pathogen being recognized as "self" by the immune system, thereby preventing an immune response. consensus.appbiorxiv.org In some cases, this mimicry can also trigger autoimmune reactions where the immune system attacks both the pathogen and the host's own tissues. consensus.app
Furthermore, some pathogens can alter the glycosylation of host proteins to their advantage. For instance, bacterial enzymes can modify the glycans on host cell surface proteins, which can either enhance pathogen adhesion or disrupt host immune signaling. bmbreports.org
Glycoproteins in Autoimmune and Inflammatory Conditions
Alterations in the structure and composition of glycoproteins, a process known as dysregulated glycosylation, are increasingly recognized as a key factor in the pathogenesis of autoimmune and chronic inflammatory diseases.
Dysregulated Glycosylation in Autoimmune Responses
In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. Aberrant glycosylation of proteins, particularly immunoglobulins (Ig), has been identified as a significant feature in several of these conditions. clinexprheumatol.orgresearchgate.net
Rheumatoid Arthritis (RA): One of the most well-studied examples is the altered glycosylation of Immunoglobulin G (IgG) in rheumatoid arthritis. nih.govglycoforum.gr.jpnih.gov In patients with RA, the N-glycans attached to the Fc region of IgG molecules often lack galactose and sialic acid residues. nih.govglycoforum.gr.jpmdpi.comnih.gov This agalactosylated and asialylated IgG is associated with a pro-inflammatory state and is believed to contribute to the chronic inflammation characteristic of RA. mdpi.comnih.gov The extent of these changes in IgG glycosylation can even correlate with disease severity. glycoforum.gr.jp
Systemic Lupus Erythematosus (SLE) and Primary Sjögren's Syndrome (pSS): Abnormal glycosylation patterns have also been observed in other autoimmune diseases. In SLE, B cells have been shown to exhibit hypofucosylation, while in pSS, B cells display hyposialylation. nih.govfrontiersin.org These alterations in B cell glycosylation may affect their function and contribute to the production of pathogenic autoantibodies. nih.govfrontiersin.org
Table 2: Dysregulated Glycosylation in Autoimmune Diseases
| Disease | Affected this compound | Observed Glycosylation Change | Potential Consequence |
|---|---|---|---|
| Rheumatoid Arthritis (RA) | Immunoglobulin G (IgG) | Decreased galactosylation and sialylation of the Fc region N-glycans. nih.govglycoforum.gr.jpmdpi.comnih.gov | Increased pro-inflammatory activity of IgG, contributing to chronic joint inflammation. mdpi.com |
| Systemic Lupus Erythematosus (SLE) | B cell surface proteins | Hypofucosylation. nih.govfrontiersin.org | Altered B cell function and production of autoantibodies. nih.govfrontiersin.org |
| Primary Sjögren's Syndrome (pSS) | B cell surface proteins | Hyposialylation. nih.govfrontiersin.org | Modified B cell behavior and reactivity. nih.govfrontiersin.org |
| Autoimmune Thyroid Diseases (AITD) | Immunoglobulin G (IgG) | Decreased core fucosylation of the total IgG pool. nih.gov | May serve as a serum glycomarker for the disease. nih.gov |
This compound Involvement in Chronic Inflammatory Processes
Glycoproteins play a central role in the recruitment of leukocytes to sites of inflammation, a key event in chronic inflammatory processes. The selectin family of glycoproteins is particularly important in this regard.
Selectins and Integrins: Selectins are adhesion molecules expressed on the surface of endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin). nih.govtandfonline.comnih.govfrontiersin.org During inflammation, cytokines stimulate the expression of E-selectin and P-selectin on the endothelial lining of blood vessels. nih.govfrontiersin.org These selectins then bind to their carbohydrate ligands on the surface of circulating leukocytes, mediating the initial tethering and rolling of these cells along the vessel wall. nih.govnih.gov This slowing of leukocytes allows for their subsequent firm adhesion to the endothelium, a process mediated by another class of glycoproteins called integrins, and their eventual migration into the inflamed tissue. nih.govtandfonline.com The dysregulation of selectin and integrin function is implicated in a variety of chronic inflammatory conditions. nih.gov
Glycoproteins in Neurodegenerative Disorders
Emerging evidence suggests that aberrant glycosylation of key proteins is also a feature of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. nih.govnih.govumich.eduresearchgate.net
Alzheimer's Disease (AD): The pathological hallmarks of Alzheimer's disease are the extracellular plaques of amyloid-beta (Aβ) peptides and the intracellular neurofibrillary tangles of hyperphosphorylated tau protein. frontiersin.orgnih.gov Both the amyloid precursor protein (APP), from which Aβ is derived, and the tau protein are glycoproteins. frontiersin.orgnih.govresearchgate.net Alterations in the glycosylation of APP have been shown to influence its processing, potentially leading to increased production of the pathogenic Aβ peptides. frontiersin.orgnih.govresearchgate.net Specifically, O-glycosylation of APP near its cleavage sites can affect the enzymatic activity of secretases that generate Aβ. nih.govresearchgate.net Similarly, changes in the glycosylation of tau may influence its phosphorylation status and its propensity to aggregate into neurofibrillary tangles. frontiersin.orgnih.govconfex.com
Parkinson's Disease (PD): Parkinson's disease is characterized by the aggregation of the protein alpha-synuclein into Lewy bodies. pnas.orgparkinsonsnewstoday.comupenn.edu Alpha-synuclein can be modified by a type of glycosylation called O-GlcNAcylation. pnas.orgmichaeljfox.org Studies have shown that the addition of O-linked N-acetylglucosamine (O-GlcNAc) to alpha-synuclein can inhibit its aggregation and reduce its toxicity. pnas.orgmichaeljfox.orgparkinsonsnewstoday.com This suggests that enhancing the O-GlcNAcylation of alpha-synuclein could be a potential therapeutic strategy for Parkinson's disease. michaeljfox.orgparkinsonsnewstoday.com Furthermore, glycoproteins on the surface of neurons, such as neurexin 1-beta, may play a role in the uptake of alpha-synuclein, contributing to the spread of pathology in the brain. parkinsonsnewstoday.comupenn.edu
Table 3: Glycoproteins in Neurodegenerative Disorders
| Disease | Key this compound(s) | Role of Glycosylation |
|---|---|---|
| Alzheimer's Disease | Amyloid Precursor Protein (APP), Tau | Altered glycosylation of APP can affect its processing and the production of amyloid-beta peptides. frontiersin.orgnih.govresearchgate.net Changes in tau glycosylation may influence its hyperphosphorylation and aggregation. frontiersin.orgnih.gov |
| Parkinson's Disease | Alpha-synuclein, Neurexin 1-beta | O-GlcNAcylation of alpha-synuclein can inhibit its aggregation and toxicity. pnas.orgmichaeljfox.orgparkinsonsnewstoday.com Neuronal surface glycoproteins may mediate the uptake and spread of alpha-synuclein. parkinsonsnewstoday.comupenn.edu |
Aberrant Glycosylation in Neurological Disease Progression
The proper functioning of the nervous system is highly dependent on the correct glycosylation of its constituent proteins and lipids. Alterations in the intricate enzymatic machinery that governs the attachment and modification of glycans can lead to the production of glycoproteins with abnormal sugar chains, which in turn can trigger or exacerbate neurodegenerative processes.
Mechanisms of Disruption: Aberrant glycosylation in neurological disorders can arise from several factors, including genetic mutations in glycosyltransferases (enzymes that build glycan chains) or glycosidases (enzymes that break them down), environmental factors, and age-related changes in cellular metabolism. For instance, a decline in glucose uptake in the brain, a phenomenon observed in normal aging and more pronounced in Alzheimer's disease (AD), can significantly impair glycosylation. nih.gov
Types of Aberrant Glycosylation and Their Consequences:
N-linked Glycosylation: This type of glycosylation, occurring on asparagine residues, is crucial for the proper folding and function of many neuronal proteins. Errors in N-glycosylation can lead to the misfolding of glycoproteins and trigger the unfolded protein response (UPR), a cellular stress response that can ultimately lead to neuronal cell death. nih.gov Nearly all congenital disorders of glycosylation, which are caused by genetic defects in the N-glycosylation pathway, manifest with severe neurological symptoms. nih.govnih.gov In Alzheimer's disease, alterations in N-glycosylation sites have been linked to genetic variations and protein expression imbalances. nih.gov For example, increased N-glycosylation has been observed in the frontal cortex of both mouse models of AD and human AD patients. pnas.orgnewswise.com
O-linked Glycosylation: This involves the attachment of glycans to serine or threonine residues. A specific type, O-GlcNAcylation, is the addition of a single N-acetylglucosamine (GlcNAc) sugar. This process is highly dynamic and acts as a nutrient sensor, linking cellular metabolism to protein function. Dysregulation of O-GlcNAcylation has been implicated in several neurodegenerative diseases. frontiersin.orgnih.gov For example, reduced O-GlcNAcylation is observed in animal models and patient tissues of Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.org Conversely, an increase in O-GlcNAcylation in Parkinson's disease (PD) has been suggested to contribute to neurodegeneration by inhibiting the clearance of protein aggregates. frontiersin.org
Impact on Cellular Processes: Aberrant glycosylation can disrupt several critical cellular functions in the brain:
Protein Aggregation: Abnormal glycan structures can promote the misfolding and aggregation of key proteins involved in neurodegeneration, such as amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD. nih.govnih.gov
Neuroinflammation: Glycoproteins on the surface of microglia, the resident immune cells of the brain, play a crucial role in regulating their activity. Altered glycosylation can lead to chronic microglial activation, contributing to the persistent neuroinflammation observed in many neurodegenerative conditions. michaeljfox.org
Specific Glycoproteins Implicated in Neurodegeneration
A growing body of research has identified specific glycoproteins whose aberrant glycosylation is directly linked to the pathology of various neurodegenerative diseases.
Amyloid Precursor Protein (APP): This transmembrane protein is central to Alzheimer's disease, as its cleavage produces the Aβ peptide that forms amyloid plaques. APP undergoes both N- and O-glycosylation. nih.govresearchgate.net Alterations in the N-glycan structure of APP, particularly increased sialylation, can favor the amyloidogenic processing pathway, leading to increased Aβ production. encyclopedia.pub O-GlcNAcylation of APP, on the other hand, has been shown to enhance its non-amyloidogenic processing, which is considered neuroprotective. encyclopedia.pub
Tau: A microtubule-associated protein, Tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs) in AD and other "tauopathies". In healthy brains, Tau is modified by O-GlcNAcylation. frontiersin.org In AD, however, Tau has been observed to be abnormally N-glycosylated, a modification typically found on extracellular or membrane-bound proteins. nih.govfrontiersin.org This aberrant N-glycosylation may facilitate the pathological hyperphosphorylation of Tau. nih.gov There appears to be an inverse relationship between O-GlcNAcylation and phosphorylation of Tau, suggesting that decreased O-GlcNAcylation could contribute to its hyperphosphorylation. michaeljfox.orgnih.gov
α-Synuclein: The aggregation of α-synuclein into Lewy bodies is a hallmark of Parkinson's disease. This protein can be modified by O-GlcNAcylation. michaeljfox.orgnih.gov Studies have shown that the attachment of O-GlcNAc to α-synuclein can inhibit its aggregation and reduce its toxicity. pnas.orgmichaeljfox.orgparkinsonsnewstoday.com This suggests that enhancing O-GlcNAcylation could be a therapeutic strategy for PD.
Prion Protein (PrP): The conversion of the cellular prion protein (PrPC) to its misfolded, infectious form (PrPSc) is the causative agent of prion diseases. PrPC has two N-linked glycosylation sites, and the occupancy and structure of these glycans can influence the protein's susceptibility to misfolding and aggregation. nih.govescholarship.orgnih.gov The glycosylation pattern of PrPSc can even vary between different prion strains. nih.govcureffi.org
Beta-site APP Cleaving Enzyme 1 (BACE1): This enzyme is a key protease in the generation of Aβ from APP. BACE1 is an N-glycosylated protein. encyclopedia.pub In AD patients, BACE1 has been found to be modified with a specific sugar structure called bisecting N-acetylglucosamine (GlcNAc). nih.govnih.govneurosciencenews.com This modification stabilizes the enzyme, protecting it from degradation and leading to enhanced Aβ production. nih.gov
Nicastrin: As a subunit of the γ-secretase complex, which performs the final cut of APP to produce Aβ, Nicastrin is a heavily N-glycosylated protein with 16 potential glycosylation sites. frontiersin.orgencyclopedia.pubmdpi.com The maturation and proper function of the γ-secretase complex are dependent on the correct glycosylation of Nicastrin. frontiersin.orgencyclopedia.pub
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): TREM2 is a receptor expressed on microglia and is involved in phagocytosis and suppressing inflammation. Genetic variants of TREM2 are significant risk factors for late-onset Alzheimer's disease. nih.govnih.govmdpi.com TREM2 is an N-glycosylated protein, and its proper glycosylation is essential for its transport to the cell surface and its signaling function. nih.govresearchgate.net Some TREM2 mutations associated with neurodegeneration impair its maturation and cell surface expression. nih.govbehavioralhealth2000.com
CD33: This receptor is also expressed on microglia and acts as an inhibitory signal, dampening microglial activation and phagocytosis. karger.com Genetic variants of CD33 that increase its expression are associated with a higher risk for AD. karger.comdergipark.org.tr CD33 is a sialic acid-binding receptor, meaning its function is regulated by the sialic acid residues on other glycoproteins. nih.govnih.gov Altered sialylation in the AD brain can thus impact CD33 activity and impair the clearance of Aβ by microglia.
The following tables summarize the key glycoproteins implicated in neurodegeneration and the findings related to their aberrant glycosylation.
Table 1: Specific Glycoproteins and Their Aberrant Glycosylation in Neurodegenerative Diseases
| This compound | Associated Disease(s) | Type of Glycosylation | Aberrant Glycosylation Observed | Consequence of Aberration |
|---|---|---|---|---|
| Amyloid Precursor Protein (APP) | Alzheimer's Disease | N-linked, O-linked | Altered N-glycan structures (e.g., increased sialylation) encyclopedia.pub | Promotes amyloidogenic processing and Aβ production encyclopedia.pub |
| Tau | Alzheimer's Disease, Tauopathies | O-GlcNAcylation, N-linked (pathological) | Decreased O-GlcNAcylation, abnormal N-glycosylation nih.govfrontiersin.org | May facilitate hyperphosphorylation and NFT formation nih.govnih.gov |
| α-Synuclein | Parkinson's Disease | O-GlcNAcylation | Altered levels of O-GlcNAcylation | O-GlcNAcylation can inhibit aggregation and toxicity pnas.orgmichaeljfox.orgparkinsonsnewstoday.com |
| Prion Protein (PrP) | Prion Diseases | N-linked | Varies by prion strain; can influence conversion to PrPSc nih.govcureffi.org | Affects susceptibility to misfolding and aggregation nih.govnih.gov |
| BACE1 | Alzheimer's Disease | N-linked | Increased modification with bisecting GlcNAc nih.govnih.gov | Stabilizes the enzyme, leading to increased Aβ production nih.gov |
| Nicastrin | Alzheimer's Disease | N-linked | Immature glycosylation | Impairs γ-secretase complex maturation and function frontiersin.orgencyclopedia.pub |
| TREM2 | Alzheimer's Disease, FTD | N-linked | Impaired maturation and cell surface expression due to mutations nih.govbehavioralhealth2000.com | Reduces microglial phagocytic activity behavioralhealth2000.com |
| CD33 | Alzheimer's Disease | Sialic acid-binding | Increased expression and altered ligand binding due to changes in sialylation nih.govkarger.com | Inhibits microglial clearance of Aβ karger.com |
Table 2: Research Findings on this compound Glycosylation in Neurodegeneration
| This compound | Finding | Research Focus | Reference |
|---|---|---|---|
| APP | Sialylation of APP N-glycans can drive its proteolytic cleavage towards the amyloidogenic pathway. | Alzheimer's Disease Pathogenesis | encyclopedia.pub |
| Tau | A significant decrease in protein O-GlcNAc glycosylation was observed in a tau-enriched fraction from AD post-mortem brain samples compared to controls. | Tau Pathology in AD | nih.gov |
| α-Synuclein | O-GlcNAc modification can completely block the clumping of α-synuclein, making it less toxic in vitro. | Parkinson's Disease Therapeutics | michaeljfox.org |
| PrP | The occupancy of the two N-linked glycosylation sites impacts prion disease pathology. | Prion Disease Mechanisms | nih.gov |
| BACE1 | AD patients have higher levels of bisecting GlcNAc on BACE1, which stabilizes the enzyme. | Alzheimer's Disease Pathogenesis | nih.govneurosciencenews.com |
| Nicastrin | The mature form of Nicastrin, which carries complex N-glycans, is lost in cells lacking presenilins (part of the γ-secretase complex). | γ-Secretase Function in AD | frontiersin.org |
| TREM2 | N-glycans at specific sites (N20 and N79) are critical for TREM2's transport to the cell surface and its signaling function. | Microglial Function in Neurodegeneration | nih.govresearchgate.net |
| CD33 | The allele of CD33 that protects from AD increases an isoform lacking the sialic acid-binding domain. | Genetic Risk Factors for AD | nih.gov |
Biotechnological Applications and Engineering of Glycoproteins
Recombinant Glycoprotein Production Systems
The synthesis of glycoproteins with desired characteristics necessitates sophisticated production platforms. The choice of an expression system is a critical determinant of the final glycan profile, as the enzymatic machinery for glycosylation varies significantly across different organisms. nih.govnih.gov
A variety of expression systems are utilized for the production of recombinant glycoproteins, each with its own set of advantages and limitations regarding glycosylation. neb.com
Mammalian Cell Systems: Chinese Hamster Ovary (CHO) cells are the most predominantly used mammalian cell line for producing therapeutic glycoproteins, accounting for over 70% of recombinant biopharmaceutical proteins. creative-biolabs.comcreative-biolabs.com Their popularity stems from their ability to perform complex N- and O-linked glycosylation that is similar to that in humans, which is crucial for the efficacy and safety of therapeutic proteins. creative-biolabs.comcreative-biolabs.com Human Embryonic Kidney (HEK293) cells are another popular choice, offering the advantage of producing proteins with human-like glycosylation patterns, thereby reducing the risk of immunogenic reactions. nih.govcreative-biolabs.com However, mammalian systems can sometimes add non-human epitopes like N-glycolylneuraminic acid (Neu5Gc) and galactose-alpha-1,3-galactose (alpha-gal), which can be immunogenic. neb.comneb.com
Insect Cell Systems: Insect cell lines, typically used with baculovirus expression vectors, are capable of producing high levels of recombinant proteins. nih.gov While they can perform N-linked glycosylation, the resulting glycans are generally less complex than those produced by mammalian cells, often of a high-mannose or paucimannose (B12396251) type. neb.comneb.com A key difference is the presence of a core α1,3-fucose, which is not found in humans and can be immunogenic. neb.com
Yeast Systems: Yeasts, such as Pichia pastoris, are attractive for their high-yield production and cost-effective culture conditions. nih.govcreative-biolabs.com However, their native glycosylation pathways produce high-mannose N-glycans that are structurally distinct from mammalian glycans and can lead to rapid clearance from the bloodstream. neb.com Significant glycoengineering efforts have been made to humanize the glycosylation pathways in yeast. researchgate.net
Plant-Based Systems: Plants offer a scalable and potentially safer alternative for this compound production, as they are not susceptible to mammalian pathogens. creative-biolabs.com Similar to insect cells, plants can add non-human glycan structures, such as core α1,3-fucose and β1,2-xylose residues. neb.comneb.com The first recombinant this compound produced in engineered carrot plant root cells, Elelyso (taliglucerase alfa) for Gaucher's disease, was approved in 2012. creative-biolabs.com
Bacterial Systems: Bacteria, like Escherichia coli, are widely used for recombinant protein production due to their rapid growth and ease of genetic manipulation. However, they lack the machinery for glycosylation, meaning they cannot produce glycoproteins with mammalian-type glycans. nih.govneb.com Recent advances in synthetic biology have led to the engineering of E. coli to perform N-linked glycosylation, opening new avenues for producing glycoproteins in bacterial systems. researchgate.netnih.gov
Cell-Free Synthesis Systems: These in vitro systems utilize cell extracts to perform transcription and translation, offering a high-throughput and flexible platform for this compound production. nih.gov Cell-free systems allow for precise control over the reaction components and can be engineered to incorporate specific glycosylation machinery. nih.gov
Table 1: Comparison of this compound Expression Systems
| Expression System | Advantages | Disadvantages Regarding Glycosylation |
|---|---|---|
| Mammalian Cells (CHO, HEK293) | Produces complex, human-like glycans. creative-biolabs.comcreative-biolabs.com | Can add immunogenic non-human epitopes (e.g., Neu5Gc, α-gal). neb.comneb.com |
| Insect Cells | High protein expression levels. neb.com | Produces simpler, non-human glycans (e.g., paucimannose, core α1,3-fucose). neb.comneb.com |
| Yeast (Pichia pastoris) | High yield, cost-effective. creative-biolabs.com | Produces high-mannose glycans, leading to rapid clearance. neb.com |
| Plant Cells | Scalable, reduced risk of mammalian pathogens. creative-biolabs.com | Can add non-human glycans (e.g., core α1,3-fucose, β1,2-xylose). neb.comneb.com |
| Bacterial Cells (E. coli) | Rapid growth, easy genetic manipulation. | Lacks native glycosylation machinery. neb.com |
| Cell-Free Systems | High-throughput, precise control. nih.gov | Requires addition of glycosylation components. nih.gov |
Achieving a desired and consistent glycan profile on a recombinant this compound is a significant challenge due to the non-template-driven nature of glycosylation. creative-biolabs.comresearchgate.net Several strategies have been developed to control this process:
Host Cell Glycoengineering: This involves genetically modifying the expression host to alter its native glycosylation pathways. A notable example is the knockout of the α-1,6-fucosyltransferase (FUT8) gene in CHO cells to produce afucosylated antibodies. frontiersin.org The absence of core fucose on the N-glycans of immunoglobulin G (IgG) antibodies significantly enhances their antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing cancer cells. frontiersin.org Similarly, engineering yeast and plant cells to express mammalian glycosyltransferases can lead to the production of proteins with more human-like glycans. nih.govcreative-biolabs.com
Process Control in Bioreactors: The conditions within a bioreactor, such as pH, temperature, and the composition of the culture media, can influence the glycosylation profile of the produced protein. nih.gov For instance, the availability of nucleotide sugar precursors and the activity of glycosyltransferases can be modulated by altering the culture environment. researchgate.netnih.gov Supplementing the media with specific compounds, like ornithine or copper, has been shown to affect the levels of high-mannose glycans. nih.gov
In Vitro Glycoengineering: This approach involves modifying the glycans on a purified this compound using enzymes. This can be used to add, remove, or modify specific sugar residues to achieve a homogeneous glycoform. nih.gov For example, in vitro enzymatic methods can be used to add sialic acid residues to increase the serum half-life of a therapeutic protein. nih.govnih.gov
This compound Engineering and Glyco-remodeling
Glycoengineering refers to the deliberate modification of glycan structures to improve the properties of a this compound. antigenretriever.comdnabeta.comicnbiomed.comcrn-ccrc.orgnih.gov This can involve altering the existing glycans or adding new glycosylation sites.
The structure of a glycan can have a profound impact on the function of a this compound. frontiersin.org Key manipulations include:
Sialylation: The addition of terminal sialic acid residues can increase the serum half-life of a this compound by masking underlying galactose residues from clearance by the asialothis compound receptor in the liver. nih.govfrontiersin.org Darbepoetin alfa, a hyperglycosylated analog of erythropoietin, has a longer half-life due to increased sialylation. nih.gov
Fucosylation: As mentioned earlier, the removal of core fucose from the N-glycans of therapeutic antibodies can significantly enhance their ADCC activity. frontiersin.org
Mannosylation: For certain applications, such as enzyme replacement therapies for lysosomal storage disorders, high-mannose glycans are desirable as they target the therapeutic enzyme to the mannose-6-phosphate (B13060355) receptor on lysosomes. nih.gov
Galactosylation: The level of terminal galactose can also influence the biological activity of glycoproteins, including their interaction with specific receptors. frontiersin.org
Directed glycosylation aims to produce glycoproteins with precisely defined and homogeneous glycan structures. This can be achieved through a combination of host cell engineering and in vitro enzymatic methods. nih.gov Chemoenzymatic synthesis is a powerful technique that involves the enzymatic transfer of a pre-assembled, structurally defined oligosaccharide to a protein that has been stripped of its native heterogeneous glycans. creative-biolabs.comnih.gov This allows for the production of glycoproteins with uniform glycoforms, which is highly desirable for therapeutic applications to ensure consistent efficacy and safety.
Glycoproteins as Research Tools and Reagents
Glycoproteins and their associated glycans are invaluable tools in biological research. bio-techne.com
Probes for Studying Biological Processes: Glycans and glycoproteins with defined structures are used to investigate a wide range of biological processes, including cell-cell recognition, host-pathogen interactions, and immune responses. nih.govnih.gov
Standards for Analytical Techniques: Homogeneous glycoproteins serve as essential standards for the development and validation of analytical methods, such as mass spectrometry and liquid chromatography, used for glycan analysis. nih.govnih.gov
Diagnostic Markers: Alterations in glycosylation are associated with various diseases, including cancer. Specific glycoforms of proteins can serve as biomarkers for disease diagnosis and prognosis. creative-biolabs.com
Reagents for Cellular Imaging: Fluorescently labeled lectins, which are proteins that bind to specific carbohydrate structures, are widely used to visualize the distribution of glycans on the surface of cells. biocompare.com Chemoenzymatic labeling techniques also allow for the imaging of specific glycan types in living cells. nih.gov
Applications in Diagnostic Assay Development and Biomarker Research
Glycoproteins are invaluable in the field of diagnostics, serving as prominent biomarkers for a range of diseases, particularly in oncology. nih.gov Their location on cell surfaces or as secreted proteins makes them readily accessible for noninvasive detection in bodily fluids like serum, urine, and saliva. nih.govtandfonline.com The diagnostic potential of glycoproteins stems from the fact that changes in the cellular environment, such as in disease states, often lead to altered glycosylation patterns. nih.gov These changes can manifest in several ways, including the gain or loss of glycosylation sites, altered occupancy of these sites, or modifications in the type of glycan structures attached. nih.gov
Aberrant glycosylation is a hallmark of many cancers and can result in the production of tumor-associated antigens. tandfonline.comucdavis.edu For instance, cancer cells may exhibit incompletely glycosylated, truncated O-glycans, or display altered fucosylation and sialylation. nih.govtandfonline.com These specific glycoforms can be detected in assays to diagnose, monitor disease progression, and evaluate therapeutic efficacy. creative-biolabs.com The analysis of these disease-related alterations in this compound expression or glycosylation is a key strategy in the discovery of new biomarkers. creative-biolabs.com
Several well-established this compound biomarkers are routinely used in clinical practice. ucdavis.edu The measurement of these markers, often combined with other tests like biopsies, aids in cancer diagnosis and management. tandfonline.com The development of targeted quantitative assays is expected to further advance the use of glycoproteins in early disease detection and for the molecular classification of diseases. nih.gov
| This compound Biomarker | Associated Disease | Utility |
| Prostate-Specific Antigen (PSA) | Prostate Cancer | Screening and monitoring. tandfonline.comucdavis.edu |
| Cancer Antigen 125 (CA 125) | Ovarian Cancer | Standard marker for diagnosis and monitoring. ucdavis.edu |
| Cancer Antigen 19-9 (CA 19-9) | Pancreatic Cancer | Diagnostic biomarker. ucdavis.edu |
| Cancer Antigen 15-3 (CA 15-3) | Breast Cancer | Monitoring disease recurrence. ucdavis.edu |
| Carcinoembryonic Antigen (CEA) | Colorectal, Bladder, Breast, Pancreatic, and Lung Cancer | Monitoring various cancers. ucdavis.edu |
| Alpha-fetoprotein (AFP) | Liver Cancer, Testicular Cancer | Diagnosis, prognosis, and treatment monitoring. |
| Human Chorionic Gonadotropin (hCG) | Trophoblastic diseases, Testicular Cancer | Diagnosis and monitoring. |
This table is interactive. Click on the headers to sort.
Glycoproteins in Vaccine Design and Development (Mechanistic Aspects)
The surface of many pathogens, including viruses and bacteria, is decorated with glycoproteins that play crucial roles in host-cell recognition and entry. nih.gov These surface glycans often form a dense "glycan shield" that helps the pathogen evade the host's immune system. nih.govnih.gov This makes them prime targets for vaccine development. nih.gov The core principle of a this compound-based vaccine is to present these glycans to the immune system to elicit a specific and protective antibody response. nih.gov
However, carbohydrate antigens by themselves are often poorly immunogenic. nih.gov To overcome this, a common strategy is to covalently link the carbohydrate antigen (glycan) to a carrier protein. nih.gov This glycoconjugation enhances the immune response, generating antibodies against both the glycan and the protein carrier. nih.gov This approach has been successfully used in licensed vaccines. nih.gov
Modern vaccine design increasingly utilizes synthetic oligosaccharides and precise, site-specific conjugation to proteins. nih.gov This allows for the creation of chemically defined glycoproteins, which can lead to vaccines with improved safety and efficacy by enabling a clearer understanding of how the vaccine's structure affects the immune response. nih.gov
A key mechanistic aspect of this compound-based vaccines involves targeting the highly conserved glycan structures on pathogens. nih.gov For example, research into an anti-HIV vaccine has focused on targeting the high-mannose-type N-glycan clusters on the gp120 envelope this compound, which were identified as targets for the broadly neutralizing antibody 2G12. nih.gov By designing vaccines that elicit antibodies against these conserved glycan epitopes, it may be possible to neutralize a wide range of viral strains. nih.gov Furthermore, understanding the interactions between lectins (carbohydrate-binding proteins) and specific glycans can lead to the development of novel adjuvants that enhance vaccine efficacy. fly-trap.orgeppendorfsi.comnexeonmedsystems.com
Therapeutic Strategy Development Targeting Glycoproteins (Mechanistic Basis)
This compound Targeting for Modulating Cellular Pathways
Glycoproteins on the cell surface are critical mediators of cellular communication and signaling pathways. tcgaresearch.orgproteinpathways.com Targeting these molecules provides a powerful strategy for modulating cellular behavior for therapeutic benefit. proteomics-products.com One approach involves using carbohydrate-binding agents (CBAs), such as lectins or synthetic molecules, that can bind specifically to glycan structures on glycoproteins. nih.gov
This strategy is particularly relevant in antiviral therapy. nih.gov Many viruses, including HIV and influenza, have envelope glycoproteins that are essential for binding to and entering host cells. nih.govnih.gov CBAs can bind to the glycans on these viral glycoproteins, physically blocking the virus from interacting with host cell receptors and thereby inhibiting infection. nih.gov This therapeutic approach has a dual mechanism of action: direct inhibition of viral entry and potentially stimulating an immune response. nih.gov Under the pressure of CBA therapy, some viruses may escape by deleting glycans, which can uncover previously hidden protein epitopes, making the virus more susceptible to neutralizing antibodies. nih.gov
In cancer therapy, targeting glycoproteins can disrupt pathways that promote tumor growth and metastasis. drugtargetreview.com For example, this compound non-metastatic melanoma protein B (GPNMB) is highly expressed in triple-negative breast cancer cells. drugtargetreview.com A specific sialic acid modification on GPNMB allows it to bind to the Siglec-9 receptor on macrophages, which reprograms them into an immunosuppressive state that aids tumor progression. drugtargetreview.com Developing therapies that block this GPNMB-Siglec-9 interaction is a promising strategy to inhibit tumor growth and metastasis by preventing this modulation of the tumor microenvironment. drugtargetreview.com
This compound-Based Approaches for Investigating Disease Mechanisms
The study of glycoproteins, or glycoproteomics, provides profound insights into the molecular mechanisms of various diseases. creative-biolabs.comnih.gov Since abnormal protein glycosylation is closely linked to the onset and progression of many diseases, including cancer, neurodegenerative disorders, and metabolic diseases, analyzing these changes can illuminate the underlying pathogenesis. nih.govnih.govresearchgate.net
Mass spectrometry-based techniques have become powerful tools for identifying and quantifying changes in this compound structures in clinical samples. nih.govnih.gov These methods allow researchers to perform site-specific glycosylation analysis, identifying not only the glycan structure but also its precise point of attachment on the protein. ucdavis.edu This level of detail is crucial for understanding how specific glycan modifications affect protein function and contribute to disease. ucdavis.edunih.gov For instance, in neurodegenerative diseases like Alzheimer's, key proteins such as amyloid-β and tau exhibit altered glycosylation, and studying these specific changes can help reveal their role in disease progression. nih.gov
Emerging Avenues and Future Perspectives in Glycoprotein Research
Advances in High-Throughput Glycoproteomics and Glycan Profiling
The intricate nature of protein glycosylation has historically presented a formidable analytical challenge. nih.gov However, recent advancements in mass spectrometry (MS)-based glycoproteomics are enabling the large-scale characterization of glycoproteins in complex biological samples. nih.gov The development of high-resolution mass spectrometers, such as the Q Exactive MS, has significantly increased the number of glycoprotein identifications compared to lower-resolution instruments. nih.govmdpi.com
To address the low abundance of many glycoproteins, various enrichment strategies have been developed. nih.govmdpi.com One common method involves the oxidation of glycan chains and their covalent attachment to hydrazide resins. nih.govmdpi.com Subsequent enzymatic release of N-linked glycans allows for their identification. nih.govmdpi.com Furthermore, techniques like ¹⁸O labeling during PNGase F treatment help to pinpoint the exact location of N-linked glycosylation sites within peptides. nih.govmdpi.com
High-throughput (HT) glycomics, the large-scale analysis of glycans, is also rapidly advancing. nih.gov The implementation of 96-well plate formats for sample preparation has streamlined the analysis of large sample sets. nih.govmaynoothuniversity.ie These platforms facilitate rapid this compound denaturation, deglycosylation, fluorescent labeling of glycans, and subsequent purification, significantly reducing sample processing time. maynoothuniversity.ieresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection is a powerful technique for separating and quantifying labeled glycans. researchgate.net These HT methods are crucial for analyzing the extensive interindividual differences in glycosylation and for identifying glycan-based biomarkers in large population studies. nih.gov
| Technology/Method | Application | Key Advantages |
| High-Resolution Mass Spectrometry (e.g., Q Exactive MS) | Identification of glycoproteins and glycopeptides | Increased sensitivity and identification rates. nih.govmdpi.com |
| Hydrazide Chemistry Enrichment | Isolation of glycoproteins from complex mixtures | Enables the study of low-abundance glycoproteins. nih.govmdpi.comnih.gov |
| ¹⁸O Labeling | Pinpointing N-linked glycosylation sites | Provides precise localization of glycan attachment. nih.govmdpi.com |
| 96-Well Plate Sample Preparation | High-throughput glycan analysis | Enables rapid and reproducible processing of many samples. nih.govmaynoothuniversity.ie |
| HILIC with Fluorescence Detection | Separation and quantification of glycans | High sensitivity for glycan profiling. researchgate.net |
Development of Novel Technologies for Glycan Editing and Synthesis
The ability to precisely control glycosylation is essential for understanding the structure-function relationships of glycoproteins and for developing novel therapeutics. nih.govacs.org Several innovative technologies are emerging to address this need.
Host Glycoengineering: This approach involves modifying the glycan biosynthetic pathways of host cells to produce glycoproteins with specific glycan structures. nih.govacs.org
In Vitro Chemoenzymatic Glycosylation Remodeling: This technique uses a combination of chemical and enzymatic methods to modify the glycan structures on purified glycoproteins. nih.govacs.org This can involve either the sequential addition of sugars catalyzed by glycosyltransferases or the transfer of a pre-assembled oligosaccharide by an endoglycosidase. nih.gov
Chemoselective Site-Specific Glycosylation: This strategy allows for the attachment of a modified glycan to a specific site on a protein through bio-orthogonal chemo-selective ligation. nih.gov
In addition to these remodeling techniques, significant progress is being made in the chemical synthesis of glycans and glycoproteins. glytech-inc.com Automated glycan synthesis platforms are expediting the production of complex glycan structures, which has been a major bottleneck in the field. bohrium.com These chemical approaches offer the advantage of producing homogeneous glycoproteins with defined glycan structures, which is difficult to achieve with traditional cell-based expression systems. glytech-inc.com
Integration of Glycoproteomics with Other Omics Disciplines (Systems Glycobiology)
A holistic understanding of the roles of glycoproteins requires the integration of data from multiple "omics" fields, a discipline known as systems glycobiology. nih.gov This approach combines glycoproteomics and glycomics with genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. nih.govazolifesciences.com
By integrating these diverse datasets, researchers can begin to unravel the complex interplay between genes, proteins, and glycans. nih.govnih.gov For example, combining genomic and glycomic data can help to identify the genetic basis for variations in glycosylation patterns. Similarly, integrating proteomic and glycoproteomic data can reveal how changes in protein expression affect the glycoproteome. nih.gov This integrated approach is essential for understanding how glycosylation is regulated and how it contributes to complex biological phenomena and disease states. nih.govnih.gov The development of sophisticated bioinformatics tools and databases is crucial for managing and analyzing these large and heterogeneous datasets. nih.govresearchgate.net
Understanding this compound Functions in Complex Biological Networks
Glycoproteins are integral components of complex biological networks, playing critical roles in cell-cell communication, signaling, and immune responses. nih.govthe-scientist.com Their functions are incredibly diverse, ranging from acting as receptors for hormones and viruses to forming the structural components of the extracellular matrix. the-scientist.comlabinsights.nlcreative-biolabs.com
Cellular Recognition and Adhesion: Cell-surface glycoproteins are vital for mediating interactions between cells and with the extracellular matrix. nih.govlabinsights.nl These interactions are fundamental to tissue development, immune surveillance, and wound healing.
Signaling: Many receptors for signaling molecules are glycoproteins. the-scientist.comlabinsights.nl The glycosylation of these receptors can influence their ligand-binding affinity and downstream signaling activity.
Immune Function: Nearly all key molecules of the immune system, including antibodies, T-cell receptors, and major histocompatibility complex molecules, are glycoproteins. the-scientist.com The glycans on these proteins can modulate immune responses.
Infectious Disease: Viruses often utilize host cell glycoproteins as receptors to gain entry into cells. the-scientist.com The spike protein of SARS-CoV-2, for instance, is a heavily glycosylated protein that mediates viral entry. the-scientist.com
Understanding how the intricate diversity of glycan structures contributes to these varied functions within complex biological networks is a major goal of current research.
Challenges and Opportunities in this compound Research Methodologies
Despite significant progress, several challenges remain in the field of this compound research. The immense structural complexity and heterogeneity of glycans make comprehensive analysis difficult. nih.govijser.inresearchgate.net O-glycoproteomics, in particular, remains a frontier due to the lack of a consensus sequence for O-glycosylation and the wide variety of O-glycan structures. ijser.in
Key challenges include:
Low Abundance: Many biologically important glycoproteins are expressed at low levels, making their detection and characterization difficult. nih.govmdpi.comnih.gov
Poor Ionization Efficiency: Glycopeptides can be difficult to analyze by mass spectrometry due to their poor ionization efficiency. nih.gov
Data Analysis: The vast amount of data generated by high-throughput glycoproteomic experiments requires sophisticated software for accurate interpretation. nih.govnih.gov
However, these challenges also present opportunities for innovation. There is a pressing need for the development of more sensitive and robust enrichment techniques, improved mass spectrometry fragmentation methods, and advanced computational tools for data analysis. ijser.innih.gov The integration of top-down glycoproteomics (the analysis of intact glycoproteins) with bottom-up approaches is a promising avenue for obtaining a more complete picture of this compound structure and function. ijser.in Continued advancements in these areas will be critical for fully unlocking the secrets of the glycoproteome and harnessing this knowledge for biomedical applications.
Q & A
Q. How can researchers validate the structural integrity of glycoproteins during experimental workflows?
Category: Analytical Validation To ensure glycoprotein integrity, combine orthogonal techniques:
- Mass spectrometry (MS) for glycan composition and site-specificity (e.g., SimGlycan software automates glycan identification via MS/MS data) .
- Immunoassays (e.g., turbidimetric assays for Alpha-1-Acid this compound (AGP)) with rigorous quality control (QC) metrics. For example, AGP validation in NHANES used Roche’s Tina-quant AAGP2 assay, achieving CVs <5% across QC pools .
- Chromatographic enrichment (e.g., hydrophilic interaction liquid chromatography, HILIC) to isolate glycopeptides prior to analysis .
Q. What are the best practices for this compound enrichment from complex biological matrices?
Category: Sample Preparation Enrichment strategies depend on research goals:
- Lectin-based affinity chromatography (e.g., Concanavalin A for mannose-rich glycoproteins) coupled with LC-MS for specificity .
- Chemical immobilization : Periodate oxidation of glycans for covalent binding to hydrazide resins .
- Proteome pre-fractionation : Reduce complexity by separating proteins via SDS-PAGE or ion-exchange chromatography before glycopeptide enrichment .
Q. How does glycosylation impact this compound function in disease models?
Category: Functional Analysis Glycosylation alters protein stability, receptor binding, and immune evasion. For example:
- P-glycoprotein : Apical localization in kidney proximal tubules (via immunohistochemistry) links it to drug efflux and chemoresistance .
- AGP : Acute-phase reactivity (3-fold concentration spikes during inflammation) is measured via turbidimetric assays to differentiate inflammatory vs. estrogen-mediated effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in site-specific glycosylation data from mass spectrometry?
Category: Data Contradiction Analysis Discrepancies arise from search space limitations or spectral ambiguity. Mitigate via:
- Integrated omics : Define glycan and peptide search spaces using prior glycomics/proteomics data to reduce false positives .
- Multi-stage MS : Combine collision-induced dissociation (CID) and electron-transfer dissociation (ETD) to fragment both peptides and glycans .
- Statistical validation : Use tools like Byonic or GlycoWorkbench to assign confidence scores (e.g., q-value <0.01) .
Q. What computational frameworks enable predictive modeling of this compound-antibody interactions?
Category: Structural Bioinformatics Challenges include conformational flexibility and environmental effects. Approaches include:
- Molecular dynamics (MD) simulations : Model glycan steric effects on epitope accessibility .
- Phylogenetic analysis : Compare this compound homologs (e.g., SARS-CoV-2 membrane this compound) to infer conserved glycosylation sites via Clustal Omega and MEGA .
- Deep learning : Tools like Graphein predict glycan-protein interactions using geometric deep learning on structural data .
Q. How can multi-omics integration improve this compound biomarker discovery?
Category: Systems Biology Integrate proteomics, glycomics, and transcriptomics to:
- Prioritize candidates : Cross-reference this compound abundance (MS data) with mRNA expression (RNA-seq) .
- Validate specificity : Use glycan arrays to confirm lectin binding profiles (e.g., via aliases for agglutinins in glycan databases) .
- Address data fragmentation : Centralize workflows in interoperable platforms (e.g., Dotmatics) to link antibody-antigen data with this compound profiles .
Q. What methodologies address the heterogeneity of this compound isoforms in single-cell studies?
Category: Advanced Analytics
- Single-cell proteomics : Antibody-derived tags (e.g., CITE-seq) with glycosidase treatment to profile isoform-specific epitopes .
- Spatial omics : MALDI imaging combined with PNGase F digestion maps glycosylation patterns in tissue sections .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
